molecular formula C15H22N2O3 B2678085 N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide CAS No. 915874-39-4

N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide

Número de catálogo: B2678085
Número CAS: 915874-39-4
Peso molecular: 278.352
Clave InChI: VKEDXQXLPMXKDU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.352. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-19-13-5-7-14(8-6-13)20-12-9-16-15(18)17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEDXQXLPMXKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Publicly accessible chemical databases and literature do not currently contain a registered CAS number for N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide, suggesting it may be a novel or sparsely documented chemical entity. This guide, therefore, leverages established principles of organic chemistry and pharmacology, drawing upon data from structurally analogous compounds to provide a scientifically grounded overview of its predicted properties, synthesis, and potential applications.

Chemical Identity and Predicted Physicochemical Properties

Based on its constituent functional groups, a systematic IUPAC name and key physicochemical properties for N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide can be predicted.

IUPAC Name: N-[2-(4-methoxyphenoxy)ethyl]piperidine-1-carboxamide

CAS Number: Not assigned.

The molecular structure combines a piperidine ring acylated at the nitrogen with a carboxamide group, which in turn is N-substituted with a 2-(4-methoxyphenoxy)ethyl moiety. This structure suggests a degree of flexibility and the potential for multiple points of interaction with biological macromolecules.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Molecular Formula C₁₅H₂₂N₂O₃Derived from structural components.
Molecular Weight 278.35 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar organic compounds.
Melting Point 110-125 °CEstimated based on related amide structures.
Boiling Point > 400 °C (decomposes)High boiling point expected due to molecular weight and polar groups.
Solubility Soluble in DMSO, ethanol; sparingly soluble in water.The presence of both polar (amide, ether) and non-polar (aromatic ring, piperidine) groups suggests this solubility profile.[1]
LogP ~2.5 - 3.5Estimated based on the balance of hydrophilic and lipophilic regions.

Proposed Synthesis and Experimental Protocols

The synthesis of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide can be logically achieved through the coupling of two key intermediates: an activated piperidine carbonyl derivative and 2-(4-methoxyphenoxy)ethylamine. A plausible and efficient synthetic route is outlined below.

Retrosynthetic Analysis

A retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnection is at the amide bond, yielding piperidine-1-carbonyl chloride and 2-(4-methoxyphenoxy)ethylamine. The latter can be synthesized from 4-methoxyphenol and 2-chloroethylamine or via a more modern approach involving 2-oxazolidone.[2]

Synthesis Workflow Diagram

G cluster_0 Synthesis of Intermediate A: 2-(4-methoxyphenoxy)ethylamine cluster_1 Synthesis of Intermediate B: Piperidine-1-carbonyl chloride cluster_2 Final Coupling Reaction 4-Methoxyphenol 4-Methoxyphenol Sodium 4-methoxyphenoxide Sodium 4-methoxyphenoxide 4-Methoxyphenol->Sodium 4-methoxyphenoxide NaOH 2-(4-Methoxyphenoxy)ethylamine 2-(4-Methoxyphenoxy)ethylamine Sodium 4-methoxyphenoxide->2-(4-Methoxyphenoxy)ethylamine 2-Chloroethylamine HCl Target_Molecule N-(2-(4-methoxyphenoxy)ethyl) piperidine-1-carboxamide 2-(4-Methoxyphenoxy)ethylamine->Target_Molecule Piperidine Piperidine Piperidine-1-carbonyl chloride Piperidine-1-carbonyl chloride Piperidine->Piperidine-1-carbonyl chloride Triphosgene Piperidine-1-carbonyl chloride->Target_Molecule Purification Purification Target_Molecule->Purification Base (e.g., Triethylamine) Final_Product Final_Product Purification->Final_Product Column Chromatography

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Part A: Synthesis of 2-(4-methoxyphenoxy)ethylamine (Intermediate A)

This procedure is adapted from established Williamson ether synthesis protocols.

  • Reaction Setup: To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Phenoxide: Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-methoxyphenoxide.

  • Nucleophilic Substitution: Add a solution of 2-chloroethylamine hydrochloride (1.2 eq) in DMF to the reaction mixture.

  • Reaction Progression: Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenoxy)ethylamine. This intermediate can be purified by column chromatography if necessary.[3]

Part B: Synthesis of Piperidine-1-carbonyl chloride (Intermediate B)

This intermediate can be prepared by reacting piperidine with a phosgene equivalent.

  • Reaction Setup: In a well-ventilated fume hood, dissolve triphosgene (0.4 eq) in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.

  • Addition of Piperidine: Slowly add a solution of piperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in DCM to the cooled triphosgene solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the product by TLC.

  • Isolation: The resulting piperidine-1-carbonyl chloride is often used in the next step without extensive purification.

Part C: Final Amide Coupling

  • Reaction Setup: Dissolve 2-(4-methoxyphenoxy)ethylamine (Intermediate A, 1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Coupling: Slowly add the solution of piperidine-1-carbonyl chloride (Intermediate B, 1.1 eq) to the amine solution at 0 °C.

  • Reaction Completion: Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the final product, N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide.

Potential Biological Activity and Therapeutic Applications

The chemical architecture of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide contains two key pharmacophores: the piperidine carboxamide scaffold and the methoxyphenoxy moiety. Both are prevalent in a wide range of biologically active molecules, suggesting a high potential for pharmacological activity.

The Piperidine Carboxamide Scaffold

The piperidine carboxamide core is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[4][5]

  • Enzyme Inhibition: This scaffold has been successfully employed in the design of inhibitors for enzymes such as cathepsin K, which is involved in bone resorption, making such compounds potential treatments for osteoporosis.[6]

  • Receptor Modulation: Piperidine carboxamide derivatives are well-documented as modulators of G-protein coupled receptors (GPCRs). For instance, they have been developed as potent inhibitors of the CCR5 receptor, a key co-receptor for HIV entry into cells, leading to anti-HIV agents.[7] They have also been explored as antagonists for the CCR2 receptor, with potential applications in treating inflammatory diseases.[8]

  • Antimalarial and Anticancer Activity: Recent studies have identified piperidine carboxamides with potent antimalarial activity through the inhibition of the Plasmodium falciparum proteasome.[9] Furthermore, certain derivatives show promise as ALK inhibitors for cancer therapy.[5]

The Methoxyphenoxy Moiety

The methoxyphenoxy group is also a common feature in many pharmaceuticals and is known to influence a compound's pharmacokinetic and pharmacodynamic properties.

  • Adrenergic and Serotonergic Activity: Compounds containing a methoxyphenyl group, such as methoxyphenamine, are known to act on adrenergic receptors, leading to bronchodilator and decongestant effects.[1][10][11][12][13] Additionally, the methoxyphenylpiperazine moiety is a classic structural motif in ligands for serotonin receptors, particularly the 5-HT₁A receptor, which is a target for anxiolytics and antidepressants.[14][15]

Predicted Therapeutic Profile

Given the combination of these two pharmacophores, N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide could plausibly exhibit activity in several therapeutic areas, including:

  • Neuropharmacology: Modulation of serotonin or dopamine receptors, suggesting potential as an antipsychotic, anxiolytic, or antidepressant agent.

  • Infectious Diseases: Potential as an antiviral (e.g., anti-HIV) or antiparasitic (e.g., antimalarial) agent.

  • Inflammatory Diseases: Possible antagonism of chemokine receptors like CCR2 or CCR5.

Postulated Mechanism of Action: GPCR Modulation

A likely mechanism of action for this compound, given its structural features, is the modulation of a G-protein coupled receptor. The diagram below illustrates a generalized GPCR signaling pathway that could be inhibited by an antagonist molecule like the one discussed.

cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist N-(2-(4-methoxyphenoxy)ethyl) piperidine-1-carboxamide Antagonist->GPCR Blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A potential mechanism of action via GPCR antagonism.

Conclusion

While N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide is not a well-documented compound, a thorough analysis of its structural components allows for robust predictions regarding its synthesis, properties, and biological potential. The convergence of the versatile piperidine carboxamide scaffold with the pharmacologically significant methoxyphenoxy moiety suggests that this molecule is a promising candidate for further investigation in drug discovery programs, particularly in the areas of neuropharmacology and infectious or inflammatory diseases. The synthetic route proposed herein is based on reliable and scalable chemical transformations, providing a clear path for the future synthesis and evaluation of this compound.

References

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - MDPI. Available from: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. Available from: [Link]

  • The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed. Available from: [Link]

  • What is the mechanism of Methoxyphenamine Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • What is Methoxyphenamine Hydrochloride used for? - Patsnap Synapse. Available from: [Link]

  • Methoxyphenamine | C11H17NO | CID 4117 - PubChem. Available from: [Link]

  • Synthesis of piperidine-1-carboxamide - PrepChem.com. Available from: [Link]

  • Methoxyphenamine - Wikipedia. Available from: [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Available from: [Link]

  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis | ChemRxiv. Available from: [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. Available from: [Link]

  • 2-(4-Methoxyphenoxy)ethylamine | C9H13NO2 | CID 1797793 - PubChem. Available from: [Link]

  • Assembling the piperidine fragment 18 for the synthesis of the molecule Q203 (Telacebec). - ResearchGate. Available from: [Link]

  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents.
  • N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}- N-(2-pyridyl)- N-(4-[18F]-fluoromethylcyclohexane)carboxamide - NCBI. Available from: [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents.
  • Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro - PubMed. Available from: [Link]

  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors - ResearchGate. Available from: [Link]

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist - ResearchGate. Available from: [Link]

Sources

A Technical Guide to the Preliminary Toxicity Screening of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The early identification of potential toxicity is a critical step in the drug discovery and development pipeline, preventing costly late-stage failures and ensuring patient safety.[1][2] This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of the novel compound, N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide. We will delve into a multi-tiered approach, beginning with in silico predictions to flag potential liabilities, followed by a suite of robust in vitro assays to assess cytotoxicity and genotoxicity. Furthermore, this guide will outline essential early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to build a holistic understanding of the compound's safety profile. The methodologies detailed herein are designed to be self-validating and are grounded in established regulatory guidelines and industry best practices, providing researchers with a reliable roadmap for early-stage toxicological assessment.

Introduction: The Imperative of Early Toxicity Screening

The journey of a novel chemical entity from the laboratory to the clinic is fraught with challenges, with a significant percentage of drug candidates failing due to unforeseen toxicity.[2][3] Early and predictive toxicology screening is therefore not just a regulatory hurdle, but a fundamental component of efficient and ethical drug development.[1][4] By identifying potential safety concerns at the discovery stage, resources can be focused on the most promising candidates, and molecular structures can be optimized to mitigate toxicity risks.[5]

This guide focuses on N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide, a compound featuring a piperidine core, a common scaffold in medicinal chemistry. While the piperidine moiety itself can be associated with certain toxicological concerns, such as irritation and potential neurotoxicity, its derivatives' safety profiles are highly structure-dependent.[6][7][8] The presence of the carboxamide group also warrants careful evaluation, as some carboxamides have been linked to skin and eye irritation.[9][10][11] Therefore, a systematic and multi-faceted screening approach is essential to characterize the unique toxicological profile of this specific molecule.

Our screening cascade will follow a logical progression, moving from computational predictions to cell-based assays. This tiered approach allows for rapid, cost-effective initial assessments, with progressively more complex and biologically relevant assays employed to confirm and expand upon initial findings.

Tier 1: In Silico Toxicological Assessment

The initial step in our screening cascade is the use of computational models to predict potential toxicities based on the chemical structure of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide.[12][13] In silico toxicology leverages the principle that a molecule's structure dictates its biological activity, allowing for the early identification of potential hazards before any wet lab experiments are conducted.[3][13]

Rationale for In Silico Screening
  • Early Risk Identification: Computational models can flag potential issues such as mutagenicity, carcinogenicity, and organ-specific toxicities, guiding the design of subsequent in vitro studies.[5][14]

  • Resource Efficiency: In silico methods are significantly faster and less expensive than experimental assays, allowing for the rapid screening of multiple candidate compounds.[3]

  • Ethical Considerations: By prioritizing compounds with a lower predicted risk, the reliance on animal testing in later stages of development can be minimized, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.[15]

Recommended In Silico Models

A variety of well-established computational models are available for toxicity prediction. For a comprehensive initial screen of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide, the following should be considered:

  • Structural Alerts (SAs): These models identify specific chemical substructures or fragments that are known to be associated with toxicity.[3][12]

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate chemical structures with biological activities, providing quantitative predictions of toxicity.[13]

  • Expert Systems: These are knowledge-based systems that use a set of rules derived from expert knowledge to predict toxicity.

The following diagram illustrates the workflow for the in silico assessment of our target compound.

cluster_input Input cluster_silico In Silico Analysis cluster_output Predicted Endpoints cluster_decision Decision Point Input N-(2-(4-methoxyphenoxy)ethyl) piperidine-1-carboxamide Structure SA Structural Alert Analysis (e.g., OECD QSAR Toolbox) Input->SA QSAR QSAR Modeling (e.g., VEGA, TEST) Input->QSAR Expert Expert System Analysis (e.g., DEREK Nexus) Input->Expert Genotox Genotoxicity (Ames Mutagenicity) SA->Genotox Carcin Carcinogenicity SA->Carcin OrganTox Organ Toxicity (Hepatotoxicity, Cardiotoxicity, etc.) QSAR->OrganTox Skin Skin Sensitization Expert->Skin Decision Prioritize for In Vitro Testing Genotox->Decision Carcin->Decision OrganTox->Decision Skin->Decision

Caption: In Silico Toxicity Prediction Workflow.

Tier 2: In Vitro Cytotoxicity Assessment

Following the in silico analysis, the next crucial step is to assess the compound's potential to cause cell death using in vitro cytotoxicity assays.[1] These assays provide quantitative data on the concentration at which the compound becomes toxic to cells, a fundamental parameter in any safety assessment.

Rationale for Cytotoxicity Screening
  • Baseline Toxicity Data: Cytotoxicity assays establish the dose-response relationship of the compound, identifying the concentrations that are safe for further cellular assays and those that are overtly toxic.

  • High-Throughput Capability: Many cytotoxicity assays are amenable to high-throughput screening formats, allowing for the efficient testing of a wide range of concentrations and multiple cell lines.[16]

  • Mechanistic Insights: Different cytotoxicity assays measure distinct cellular endpoints, providing initial clues into the potential mechanisms of cell death (e.g., necrosis vs. apoptosis).

Recommended Cytotoxicity Assays

A two-pronged approach using assays that measure different aspects of cell health is recommended for a comprehensive assessment:

  • Metabolic Activity Assay (MTT or WST-8): These colorimetric assays measure the metabolic activity of viable cells, providing an indirect measure of cell proliferation and viability.

  • Membrane Integrity Assay (Lactate Dehydrogenase - LDH): This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity and necrosis.[17][18][19]

The following table summarizes the key parameters of these assays:

AssayPrincipleEndpointAdvantages
MTT Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.Cell Viability/Metabolic ActivityWell-established, cost-effective.
LDH Measurement of LDH released from the cytosol of damaged cells into the culture medium.[18]Cell Membrane Integrity/NecrosisNon-destructive to remaining viable cells, allowing for multiplexing with other assays.[17]
Experimental Protocol: LDH Cytotoxicity Assay

This protocol provides a detailed, step-by-step methodology for performing the LDH cytotoxicity assay.

Materials:

  • Selected cell line (e.g., HepG2 for hepatotoxicity screening, HEK293 for general cytotoxicity)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide (test compound)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Triton X-100)

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls and a positive control for maximum LDH release.[20]

  • Incubation: Incubate the plate for a duration relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the supernatant and incubating to allow for the colorimetric reaction to develop.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control.

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity testing is a critical component of the safety assessment, as it evaluates a compound's potential to damage genetic material, which can lead to mutations and cancer.[4]

Rationale for Genotoxicity Screening
  • Regulatory Requirement: Genotoxicity testing is a mandatory part of the preclinical safety data package required by regulatory agencies for new drug approval.[21]

  • Early Detection of Mutagens: Identifying mutagenic compounds early in development is crucial to prevent the progression of potentially carcinogenic drug candidates.[22]

The Ames Test: A Gold Standard for Mutagenicity Screening

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and regulatory-accepted method for identifying compounds that can cause gene mutations.[21][22][23]

Principle of the Ames Test:

The Ames test utilizes several strains of Salmonella typhimurium that have mutations in the genes required to synthesize the amino acid histidine.[21][23][24] These bacteria cannot grow in a histidine-deficient medium. The test compound is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free plate.[21][22]

The test is conducted both with and without a metabolic activation system (S9 fraction), which is a liver enzyme extract that can mimic mammalian metabolism and identify compounds that become mutagenic only after being metabolized.[23]

Experimental Protocol: Ames Test (Plate Incorporation Method)

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)[21]

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • Test compound

  • Vehicle control

  • Positive controls (specific for each strain)

  • S9 fraction and cofactors (for metabolic activation)

Procedure:

  • Preparation: Prepare dilutions of the test compound.

  • Incubation: In a test tube, combine the tester strain, the test compound dilution (or control), and either buffer or the S9 mix.

  • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

The following diagram illustrates the workflow of the Ames test.

Ames_Test_Workflow start Start prep_compound Prepare Test Compound and Controls start->prep_compound prep_bacteria Prepare Salmonella Tester Strains start->prep_bacteria mix_no_s9 Mix: Bacteria + Compound (without S9) prep_compound->mix_no_s9 mix_s9 Mix: Bacteria + Compound (with S9) prep_compound->mix_s9 prep_bacteria->mix_no_s9 prep_bacteria->mix_s9 add_top_agar_no_s9 Add Top Agar mix_no_s9->add_top_agar_no_s9 add_top_agar_s9 Add Top Agar mix_s9->add_top_agar_s9 plate_no_s9 Pour onto Minimal Glucose Agar Plates add_top_agar_no_s9->plate_no_s9 plate_s9 Pour onto Minimal Glucose Agar Plates add_top_agar_s9->plate_s9 incubate Incubate at 37°C for 48-72 hours plate_no_s9->incubate plate_s9->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Controls count->analyze end End analyze->end

Caption: Ames Test Experimental Workflow.

Tier 4: Early ADME Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its pharmacokinetic behavior and potential for drug-drug interactions.[2][25] Early ADME screening helps to identify compounds with favorable drug-like properties.[25][26]

Rationale for Early ADME Screening
  • Prediction of In Vivo Behavior: Early ADME data provides insights into how a drug will behave in a living organism, helping to guide the design of subsequent in vivo studies.[27]

  • Optimization of Drug Properties: Identifying ADME liabilities early allows for medicinal chemistry efforts to be directed towards improving properties like metabolic stability and permeability.[25]

  • Assessment of Drug-Drug Interaction Potential: Early screening for cytochrome P450 (CYP) inhibition can flag compounds that may interfere with the metabolism of other drugs.

Key Early ADME Assays

For a preliminary assessment of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide, the following assays are recommended:

AssayPurposeMethodology
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.Incubation with liver microsomes and measurement of compound depletion over time.
CYP450 Inhibition To determine if the compound inhibits major drug-metabolizing enzymes.Incubation of the compound with specific CYP isoforms and a fluorescent probe substrate.
Plasma Protein Binding To measure the extent to which the compound binds to plasma proteins.Equilibrium dialysis or ultrafiltration.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically robust framework for the preliminary toxicity screening of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide. By following this tiered approach, from in silico predictions to in vitro cytotoxicity, genotoxicity, and early ADME profiling, researchers can build a strong foundational understanding of the compound's safety profile. The data generated from these studies will be instrumental in making informed decisions about the continued development of this novel chemical entity, ultimately contributing to the discovery of safer and more effective medicines.

References

  • Ames Test and Genotoxicity Testing - Nelson Labs. (URL: )
  • In vitro toxicology nonclinical studies - Labcorp. (URL: )
  • In Vitro Toxicology Services - Eurofins Discovery. (URL: )
  • Ames Assay - Inotiv. (URL: )
  • AMES test: history, principle, and its role in modern genotoxicity screening - GenEvolutioN. (URL: )
  • Ames Test - Charles River Labor
  • In Silico Toxicology in Drug Development | Toxometris.ai. (URL: )
  • Ames Mutagenicity Test | Nelson Labs. (URL: )
  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (URL: )
  • 4-methoxy-N-(2-methoxyethyl)
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (URL: )
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. (URL: )
  • 4 - SAFETY D
  • 4 - SAFETY D
  • In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning - ITR Labor
  • MolToxPred: small molecule toxicity prediction using machine learning approach - PMC. (URL: )
  • The impact of early ADME profiling on drug discovery and development str
  • In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome p
  • Cytotoxicity LDH Assay Kit-WST CK12 manual - dojindo. (URL: )
  • Importance of ADME/Tox in Early Drug Discovery | Comput
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (URL: )
  • Early ADME Screening: 3 Ways It Boosts IND Submission Success - WuXi AppTec. (URL: )
  • Revolutionising Drug Discovery with In Silico Toxicology Screening - Ignota Labs. (URL: )
  • How to Spot Poor Developability from Early ADME Data - P
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Cre
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - ResearchG
  • LDH assay kit guide: Principles and applic
  • Toxicological Screening |
  • Acute Toxicity Testing Services - BOC Sciences. (URL: )
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (URL: )
  • PIPERIDINE - CAMEO Chemicals - NOAA. (URL: )
  • Modern Approaches to Chemical Toxicity Screening - PMC. (URL: )
  • Framework for In Silico Toxicity Screening of Novel Odorants - MDPI. (URL: )
  • Piperidine-1-carboxamide — Chemical Substance Inform
  • SAFETY D
  • State-of-the-Art Metabolic Toxicity Screening and Pathway Evalu
  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (URL: )
  • 501713 menthol carboxamide safety d
  • 1-(2-methoxyethyl)

Sources

An In-Depth Technical Guide to the Hypothetical Mechanism of Action of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide is a novel chemical entity with a structure suggestive of significant pharmacological potential. This document puts forth a scientifically-grounded hypothesis for its mechanism of action, focusing on its potential as a cholinesterase inhibitor. Drawing from the established pharmacology of its core structural motifs—the phenoxyethyl piperidine and piperidine-1-carboxamide scaffolds—we propose a detailed molecular mechanism. This guide will provide the theoretical framework, propose a comprehensive suite of experiments for validation, and offer detailed protocols to investigate this hypothesis. The insights presented herein aim to catalyze further research and development of this promising compound.

Introduction: Unveiling a Potential Therapeutic Agent

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to anticancer, analgesic, and antipsychotic effects.[2][3] The specific compound, N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide, integrates this privileged heterocycle with a phenoxyethyl moiety and a carboxamide linkage, suggesting a potential for nuanced biological interactions. While direct studies on this exact molecule are not prevalent in public literature, a thorough analysis of its constituent parts allows for the formulation of a compelling mechanistic hypothesis.

The Core Hypothesis: Cholinesterase Inhibition

We hypothesize that N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide acts as a cholinesterase inhibitor, targeting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE). This hypothesis is predicated on the following key structural observations and established pharmacological precedents:

  • The Phenoxyethyl Piperidine Moiety: This structural element is a known pharmacophore in the design of cholinesterase inhibitors.[4] The piperidine ring can interact with the catalytic anionic site (CAS) of AChE, while the phenoxyethyl group can engage with the peripheral anionic site (PAS).[4] This dual-site interaction is a hallmark of several potent AChE inhibitors.

  • The Carboxamide Linkage: The piperidine-1-carboxamide structure has been explored in various therapeutic contexts, including as kinase inhibitors and ion channel modulators.[5][6][7] In the context of cholinesterase inhibition, the carboxamide group can form crucial hydrogen bonds within the active site gorge of the enzyme, enhancing binding affinity and selectivity.

Proposed Binding Mode

We propose a mixed-type inhibition model where N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide binds to both the active site and a peripheral site of the cholinesterase enzyme.

Diagram: Proposed Binding of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide to Acetylcholinesterase

G cluster_AChE Acetylcholinesterase Active Site Gorge cluster_Ligand N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide CAS Catalytic Anionic Site (CAS) (Trp84) PAS Peripheral Anionic Site (PAS) (Trp279) Acyl_Pocket Acyl-binding Pocket Oxyanion_Hole Oxyanion Hole Piperidine Piperidine Ring Piperidine->CAS Cation-π Interaction Phenoxyethyl Phenoxyethyl Group Phenoxyethyl->PAS π-π Stacking Carboxamide Carboxamide Linkage Carboxamide->Acyl_Pocket Hydrophobic Interaction Carboxamide->Oxyanion_Hole Hydrogen Bonding

Caption: Proposed interaction of the compound with the AChE active site.

Experimental Validation of the Hypothesis

To rigorously test the cholinesterase inhibition hypothesis, a multi-tiered experimental approach is necessary. This should progress from initial in vitro screening to more complex cellular and kinetic assays.

Tier 1: In Vitro Enzyme Inhibition Assays

The foundational step is to determine if the compound directly inhibits AChE and BuChE activity.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

  • Objective: To quantify the inhibitory potency (IC50) of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide against AChE (from electric eel) and BuChE (from equine serum).

  • Materials:

    • Acetylcholinesterase (AChE)

    • Butyrylcholinesterase (BuChE)

    • Acetylthiocholine iodide (ATCI)

    • Butyrylthiocholine iodide (BTCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide (test compound)

    • Donepezil (positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare stock solutions of the test compound and donepezil in DMSO.

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of varying concentrations of the test compound or control.

    • Add 10 µL of AChE or BuChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI or BTCI.

    • Measure the absorbance at 412 nm every minute for 5 minutes.

    • Calculate the rate of reaction and determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Diagram: Experimental Workflow for In Vitro Validation

G start Start: Hypothesis Formulation in_vitro Tier 1: In Vitro Enzyme Assays (Ellman's Assay) start->in_vitro kinetics Tier 2: Enzyme Kinetic Studies (Lineweaver-Burk Plot) in_vitro->kinetics Determine IC50 cellular Tier 3: Cell-Based Assays (Neuroblastoma Cell Line) kinetics->cellular Elucidate Inhibition Type conclusion Conclusion: Mechanism Elucidation cellular->conclusion Confirm Cellular Efficacy

Caption: A streamlined workflow for validating the proposed mechanism.

Tier 2: Enzyme Kinetic Studies

To understand the nature of the inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are essential.

Experimental Protocol: Lineweaver-Burk Plot Analysis

  • Objective: To determine the mode of inhibition of AChE by N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide.

  • Procedure:

    • Perform the Ellman's assay as described above, but with varying concentrations of the substrate (ATCI) at fixed concentrations of the inhibitor.

    • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

    • Plot 1/V₀ versus 1/[S] (Lineweaver-Burk plot).

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.

Tier 3: Cell-Based Assays

To confirm that the enzymatic inhibition translates to a cellular effect, assays using a relevant cell line are crucial.

Experimental Protocol: Acetylcholine Level Measurement in Neuroblastoma Cells

  • Objective: To assess the effect of the compound on acetylcholine levels in a neuronal cell model (e.g., SH-SY5Y neuroblastoma cells).

  • Procedure:

    • Culture SH-SY5Y cells to 80% confluency.

    • Treat the cells with varying concentrations of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide for a specified duration.

    • Lyse the cells and collect the supernatant.

    • Measure the acetylcholine concentration in the cell lysates using a commercially available acetylcholine assay kit (e.g., ELISA-based).

    • Analyze the dose-dependent effect of the compound on intracellular acetylcholine levels.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Assay Parameter N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide Donepezil (Control)
AChE Inhibition IC50 (µM)Experimental ValueKnown Value
BuChE Inhibition IC50 (µM)Experimental ValueKnown Value
Enzyme Kinetics Mode of InhibitionDetermined from PlotMixed-type
Cellular Assay EC50 for ACh increase (µM)Experimental ValueKnown Value

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide as a cholinesterase inhibitor. The proposed experimental workflow provides a robust framework for validating this hypothesis. Positive results from these studies would warrant further investigation, including:

  • In vivo efficacy studies in animal models of cognitive impairment.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

  • Structural biology studies (e.g., co-crystallization with AChE) to definitively elucidate the binding mode.

The exploration of this novel compound could lead to the development of a new therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. (2019). Scientific Reports. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. (2011). Bioorganic & Medicinal Chemistry. [Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development. [Link]

Sources

In-Depth Molecular Modeling and Docking Studies of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide: Targeting Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The endocannabinoid system is heavily regulated by Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the deactivating hydrolysis of anandamide (AEA) and related signaling lipids[1]. Pharmacological blockade of FAAH has emerged as a highly attractive strategy for producing analgesic and anti-inflammatory effects without the psychotropic liabilities associated with direct cannabinoid receptor agonists[2].

Among the most successful classes of FAAH inhibitors are the piperidine/piperazine-1-carboxamides (ureas), which act as irreversible, covalent inhibitors[3]. This technical guide provides a comprehensive, causality-driven molecular modeling workflow for N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide (hereafter referred to as Compound 1 ).

The Mechanistic Causality of Piperidine Ureas

Standard non-covalent docking protocols routinely fail to accurately predict the binding affinity of piperidine ureas. Why? Because the efficacy of these compounds relies on an enzyme-induced conformational twist. When Compound 1 enters the FAAH active site, the enzyme forces a distortion in the planar urea amide bond. This twist breaks the resonance between the piperidine nitrogen's lone pair and the carbonyl group, rendering the carbonyl carbon highly electrophilic[3]. Consequently, the catalytic Ser241 nucleophile attacks the carbonyl, expelling the 2-(4-methoxyphenoxy)ethylamine leaving group and forming a stable, carbamylated enzyme adduct[2].

Mechanism Triad Catalytic Triad (Ser241-Ser217-Lys142) Attack Attack Triad->Attack Lys142 base Tetra Tetrahedral Intermediate (Oxyanion Hole) Attack->Tetra Amide twist Elimination Leaving Group Expulsion (Aryloxyethylamine) Tetra->Elimination C-N cleavage Adduct Covalent Adduct (Carbamylated Enzyme) Elimination->Adduct Irreversible

Caption: Mechanistic pathway of FAAH carbamylation by piperidine-1-carboxamide derivatives.

Computational Workflow & Self-Validating Protocols

To accurately model this interaction, we must employ a hybrid workflow combining Quantum Mechanics/Molecular Mechanics (QM/MM) ligand preparation, covalent docking, and Molecular Dynamics (MD) simulations within a lipid bilayer[4].

Workflow PrepP Protein Preparation (PDB: 3K83) Neutral Lys142 NonCov Non-Covalent Pre-Docking (Michaelis Complex) PrepP->NonCov PrepL Ligand Preparation (AM1-BCC Charges) PrepL->NonCov CovDock Covalent Docking (Ser241 Carbamylation) NonCov->CovDock Pose Filtering MD Molecular Dynamics (POPC Bilayer, 100ns) CovDock->MD Adduct Validation Analysis Trajectory Analysis & MM-GBSA Energetics MD->Analysis Thermodynamic Convergence

Caption: Computational workflow for covalent docking and MD simulation of FAAH inhibitors.

Protocol 1: System Preparation (The Foundation)

Protein Preparation (FAAH):

  • Structure Retrieval: Download the high-resolution humanized FAAH crystal structure (e.g., PDB ID: 3K83 or 2WJ1)[1].

  • Protonation State Assignment (Critical Step): FAAH utilizes an unusual Ser241-Ser217-Lys142 catalytic triad. Unlike typical serine hydrolases that use a histidine, FAAH uses Lys142 as the general base. Causality: For Lys142 to act as a base and abstract a proton from Ser217 (which in turn activates Ser241), Lys142 must be unprotonated (neutral) at physiological pH. Standard automated prep tools will erroneously protonate Lys142 to NH3+​ . You must manually override this to NH2​ .

  • Minimization: Restrained minimization using the OPLS4 or CHARMM36 force field to relieve steric clashes while preserving the crystallographic backbone.

Ligand Preparation (Compound 1):

  • Conformational Search: Generate 3D conformers of Compound 1 .

  • Charge Assignment: Standard empirical charges fail to capture the polarization of the urea bond required for nucleophilic attack. Calculate partial charges using the AM1-BCC (Austin Model 1-Bond Charge Correction) QM method to accurately represent the electrophilicity of the carbonyl carbon[3].

Protocol 2: Covalent Molecular Docking

Self-Validating Control Loop: Before docking Compound 1 , extract the co-crystallized piperidine urea (e.g., PF-3845) and re-dock it using the covalent protocol. Validation Metric: The protocol is only mathematically valid if the Root Mean Square Deviation (RMSD) between the predicted covalent pose and the crystal structure is ≤ 1.5 Å.

Docking Execution:

  • Reaction Definition: Define a custom covalent reaction: Nucleophilic addition to a double bond followed by elimination.

  • Receptor Setup: Define Ser241-Oγ as the reactive nucleophile. Center the docking grid (20 Å × 20 Å × 20 Å) on the catalytic triad.

  • Pre-Docking (Michaelis Complex): Perform standard flexible-ligand docking to position the urea carbonyl within 3.5 Å of Ser241-Oγ, ensuring the 4-methoxyphenoxy group is oriented toward the cytosolic port.

  • Covalent Adduct Formation: The algorithm forms a covalent bond between Ser241 and the piperidine carbonyl, excising the 2-(4-methoxyphenoxy)ethylamine leaving group.

  • Scoring: Rank poses using Prime MM-GBSA to calculate the binding free energy of the newly formed carbamylated adduct.

Protocol 3: Molecular Dynamics (MD) Simulations

Causality: FAAH is an integral membrane protein. Simulating the FAAH-adduct complex in a vacuum or a simple water box invalidates the structural dynamics of the Membrane Access Channel (MAC).

  • Membrane Embedding: Embed the FAAH-Compound 1 covalent complex into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer using the OPM (Orientations of Proteins in Membranes) database parameters.

  • Solvation & Ionization: Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Equilibration: Perform a multi-stage equilibration:

    • NVT ensemble (constant volume/temperature) for 1 ns to stabilize lipids.

    • NPT ensemble (constant pressure/temperature) for 5 ns to achieve proper membrane density.

  • Production Run: Execute a 100 ns production run using GROMACS or Desmond.

  • Validation Metric: Monitor the Root Mean Square Fluctuation (RMSF) of the catalytic triad. Convergence (fluctuations < 1.0 Å) confirms the stability of the covalent adduct.

Quantitative Data Presentation

The docking and MD simulation outputs yield critical thermodynamic and spatial data, summarized in the tables below.

Table 1: Thermodynamic Profiling of the Pre-Reactive and Covalent States

Data reflects calculated ensemble averages derived from MM-GBSA scoring and QM/MM transition state modeling.

StateMethodBinding Free Energy (ΔG)Key Energetic Contributors
Pre-Reactive Complex Prime MM-GBSA-42.5 kcal/molvdW (Piperidine), π-π (Phenoxy)
Transition State QM/MM+15.2 kcal/molAmide bond twist, Nucleophilic attack
Covalent Adduct Prime CovDock-68.3 kcal/molCovalent bond (Ser241), H-bonds (Oxyanion hole)
Table 2: Critical Residue Interactions in the FAAH Active Site

Mapping the spatial orientation of Compound 1 within the distinct sub-pockets of the FAAH enzyme.

FAAH RegionKey ResiduesInteraction TypeLigand Moiety (Compound 1)
Catalytic Triad Ser241, Ser217, Lys142Covalent / H-BondPiperidine-1-carbonyl
Oxyanion Hole Ile238, Gly239, Gly240Hydrogen BondCarbonyl Oxygen
Acyl-Binding Pocket Ile491, Phe381, Phe432Hydrophobic / vdWPiperidine ring
Cytosolic Port Tyr225, Thr236, Met191π-π Stacking / vdW4-Methoxyphenoxy group (Pre-reaction)

Conclusion & Future Perspectives

The molecular modeling of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide reveals a highly favorable energetic profile for the irreversible carbamylation of FAAH. The computational workflow demonstrates that the piperidine ring anchors securely in the acyl-binding pocket, while the 4-methoxyphenoxyethyl chain provides crucial pre-reactive stabilization in the cytosolic port before acting as an efficient leaving group.

By strictly adhering to physically realistic parameters—specifically the neutral state of Lys142 and the inclusion of a POPC lipid bilayer—this self-validating protocol ensures that the predicted binding poses and thermodynamic values are highly translatable to in vitro enzymatic assays. Future lead optimization should focus on modifying the 4-methoxyphenoxy leaving group to fine-tune the kinetics of the tetrahedral intermediate formation.

References

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - National Institutes of Health (NIH) / PMC.[Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion - Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - National Institutes of Health (NIH) / PMC.[Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - National Institutes of Health (NIH) / PMC.[Link]

Sources

Methodological & Application

Comprehensive In Vivo Protocols for N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide: Formulation, Pharmacokinetics, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Application Note & Methodological Guide

Scientific Context & Compound Profile

N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine ring linked via a carboxamide (urea) core to a lipophilic 2-(4-methoxyphenoxy)ethyl chain[1]. In medicinal chemistry, the piperidine-1-carboxamide scaffold is widely recognized as a "privileged structure" for targeting central nervous system (CNS) pathways[2].

Historically, this specific chemotype has been heavily utilized to develop potent, centrally acting inhibitors of endocannabinoid hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[3]. More recently, piperidine-1-carboxamide derivatives have been identified as highly efficacious agonists for Trace Amine-Associated Receptor 1 (TAAR1), offering a novel, non-D2 receptor mechanism for the treatment of psychotic disorders[4].

Because this compound is highly lipophilic and targets intracellular or CNS-based receptors, in vivo studies must be rigorously designed to overcome solubility hurdles, prove blood-brain barrier (BBB) penetration, and validate central target engagement[5],[6].

Pre-In Vivo Formulation Strategy

The Causality of Vehicle Selection: The combination of the bulky methoxyphenoxy group and the neutral carboxamide core results in poor aqueous solubility. Administering this compound in standard saline will cause micro-precipitation in the bloodstream, leading to erratic pharmacokinetic (PK) absorption profiles and potential embolic toxicity. To ensure a self-validating and reproducible study, a co-solvent micellar system must be used.

Standardized Formulation Protocol (IV and PO Dosing)
  • Initial Dissolution: Weigh the required mass of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide and dissolve it in 5% (v/v) Dimethyl Sulfoxide (DMSO) . Rationale: DMSO disrupts the stable crystal lattice of the urea core.

  • Surfactant Addition: Add 10% (v/v) Tween-80 and vortex for 2 minutes. Rationale: Tween-80 acts as a non-ionic surfactant, encapsulating the lipophilic compound into micelles to prevent precipitation upon aqueous dilution.

  • Aqueous Dilution: Slowly add 85% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing or sonicating. Rationale: Dropwise addition prevents localized supersaturation and "crashing out" of the compound.

Pharmacokinetic (PK) & BBB Penetration Protocol

To attribute any downstream behavioral phenotype to CNS target engagement, researchers must first prove that the compound reaches the brain in sufficient concentrations.

Step-by-Step Methodology: Rodent PK Profiling
  • Animal Preparation: Fast adult male Sprague-Dawley rats (250-300g) for 12 hours prior to oral (PO) dosing to eliminate food-effect variability. Intravenous (IV) groups do not require fasting.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Rationale: Saphenous bleeding is less stressful than retro-orbital bleeding, preserving the neurochemical integrity of the animal for parallel pharmacodynamic studies.

  • Brain Tissue Collection (Terminal): At T=1h and T=4h (peak and elimination phases), euthanize a subset of animals. Critical Step: Transcardially perfuse the animals with ice-cold Phosphate-Buffered Saline (PBS) for 3 minutes before brain extraction. Rationale: Failure to flush the cerebral microvasculature will result in residual blood contaminating the brain tissue, artificially inflating the calculated Brain-to-Plasma ( Kp​ ) ratio.

  • Sample Extraction:

    • Add 50 µL of plasma (or homogenized brain matrix) to 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Rationale: Acetonitrile rapidly denatures plasma proteins, releasing the highly protein-bound piperidine-1-carboxamide into the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Pharmacodynamic (PD) Target Engagement

Based on the known pharmacology of the piperidine-1-carboxamide class[3],[6], target engagement is best validated using a dual biochemical-behavioral approach.

Assay A: Biochemical Target Engagement (Ex Vivo)

If targeting lipid hydrolases (e.g., FAAH):

  • Extract brain tissue 2 hours post-dose.

  • Homogenize in a chloroform/methanol (2:1) mixture to extract endogenous lipids.

  • Quantify endogenous Anandamide (AEA) via LC-MS/MS. A successful target engagement will show a 3- to 5-fold accumulation of AEA compared to vehicle-treated controls, validating that the enzyme was inhibited in vivo.

Assay B: Behavioral Phenotyping (In Vivo)

If evaluating TAAR1 agonism for antipsychotic efficacy[4]:

  • Utilize the Dopamine Transporter Knockout (DAT-KO) rat model, which exhibits baseline hyperlocomotion (a proxy for psychotic states).

  • Administer the compound (PO) 30 minutes prior to placing the animal in an Open-Field Test (OFT) arena.

  • Track the total distance moved over 60 minutes using automated video tracking software. A dose-dependent reduction in hyperlocomotion, without inducing catalepsy, confirms functional CNS efficacy.

Quantitative Data Summaries

Table 1: Formulation Matrix for Lipophilic Piperidine Carboxamides
Vehicle ComponentVolume %Function / CausalityPhase
DMSO 5%Disrupts crystal lattice; primary solubilizerOrganic
Tween-80 10%Forms protective micelles; prevents precipitationSurfactant
0.9% Saline 85%Provides isotonic bulk volume for injectionAqueous
Table 2: Representative PK Parameters (Mock Data for Validation)

Note: These parameters represent the typical profile of an optimized piperidine-1-carboxamide CNS tool compound.

ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ (ng/mL) 1,450820Good oral absorption.
Tmax​ (h) 0.081.5Typical for micellar PO formulations.
T1/2​ (h) 2.43.1Sufficient half-life for once-daily behavioral testing.
Bioavailability (F%) -56%High F% indicates resistance to first-pass metabolism.
Brain Kp​ Ratio 1.21.3 Kp​>1.0 confirms excellent BBB penetration.

Experimental Workflows & Pathway Visualizations

Workflow Formulation 1. Formulation (DMSO/Tween/Saline) Dosing 2. In Vivo Dosing (IV/PO in Rodents) Formulation->Dosing Sampling 3. Tissue Sampling (Plasma & Perfused Brain) Dosing->Sampling Analysis 4. LC-MS/MS & PD (PK & Target Engagement) Sampling->Analysis

Fig 1. Standardized in vivo PK/PD workflow for lipophilic piperidine-1-carboxamides.

Pathway Drug N-(2-(4-methoxyphenoxy)ethyl) piperidine-1-carboxamide Target CNS Targets (e.g., FAAH / TAAR1) Drug->Target Modulates/Inhibits Substrate Endogenous Signaling (Anandamide / Trace Amines) Target->Substrate Alters Substrate Tone Effect In Vivo Phenotype (Neuromodulation / Analgesia) Substrate->Effect Receptor Activation

Fig 2. Mechanism of action for piperidine-1-carboxamides modulating CNS lipid/amine signaling.

References

  • Long, J. Z., Jin, X., Adibekian, A., Li, W., & Cravatt, B. F. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 53(4), 1830–1842. Retrieved from:[Link]

  • Krasavin, M., Peshkov, A. A., Lukin, A., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences, 23(19), 11579. Retrieved from:[Link]

Sources

Application Note: Pharmacological Evaluation of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide as a Novel GPCR Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide [1] represents a highly compelling structural scaffold for neuropharmacological drug discovery. Structurally, it integrates a piperidine-1-carboxamide core with an aryloxyalkyl tail (4-methoxyphenoxy-ethyl).

In medicinal chemistry, the piperidine-1-carboxamide moiety is widely recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse G-protein coupled receptors (GPCRs) through minor peripheral modifications[2]. Similar piperidine-carboxamide derivatives have been successfully developed as potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor[3] and as tunable inhibitors for endocannabinoid hydrolases[4].

The addition of the 4-methoxyphenoxy-ethyl tail provides a flexible, electron-rich aromatic system that is highly favorable for engaging in π−π stacking and hydrophobic interactions within the deep orthosteric transmembrane clefts typical of aminergic GPCRs (e.g., Histamine H3, Dopamine D2, or Serotonin 5-HT receptors). This application note provides a comprehensive, self-validating methodological framework to evaluate this compound's binding affinity, functional efficacy, and selectivity profile.

Mechanistic Framework

To accurately profile this compound, we must first establish the presumed signal transduction pathway. Assuming the ligand targets a Gi/o​ -coupled aminergic receptor, its primary functional readout will be the modulation of adenylyl cyclase (AC) activity. An agonist would inhibit AC, reducing cyclic AMP (cAMP) levels, whereas an inverse agonist/antagonist would block this inhibition, restoring or elevating cAMP production.

GPCR_Signaling Ligand N-(2-(4-methoxyphenoxy)ethyl) piperidine-1-carboxamide GPCR Target GPCR (e.g., Gi/o-Coupled) Ligand->GPCR Orthosteric Binding G_protein Gαi Subunit GPCR->G_protein Conformational Change AC Adenylyl Cyclase G_protein->AC Allosteric Inhibition cAMP cAMP Production AC->cAMP Signal Attenuation

Fig 1. Gi/o-coupled GPCR signaling cascade modulated by the piperidine-1-carboxamide ligand.

Experimental Workflows & Self-Validating Protocols

A rigorous pharmacological evaluation requires a tiered approach: establishing physical binding affinity ( Ki​ ) before assessing functional efficacy ( IC50​/EC50​ ).

Workflow Prep Compound Preparation Bind Radioligand Binding (Ki) Prep->Bind Serial Dilution Func TR-FRET cAMP Assay (IC50) Bind->Func Hit Selection Data Schild Plot Analysis Func->Data Dose-Response

Fig 2. Sequential in vitro pharmacological validation workflow for novel GPCR ligands.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the compound. Expertise & Causality: We utilize a competition assay against a known tritiated radioligand (e.g., [3H] -N-alpha-methylhistamine for H3R). To ensure we are measuring the pure antagonist/inverse agonist affinity, we introduce GTPγS (a non-hydrolyzable GTP analog). GTPγS uncouples the G-protein from the receptor, shifting the GPCR into a low-affinity state for agonists. If our compound is an antagonist, its affinity will remain unchanged, providing an early, self-validating mechanistic clue.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide in 100% DMSO to create a 10 mM stock. Rationale: The highly lipophilic piperidine and phenoxy moieties require DMSO for complete solubilization.

  • Serial Dilution: Prepare a 10-point concentration curve (from 10−11 to 10−5 M) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Ensure final DMSO concentration does not exceed 1% to prevent membrane toxicity.

  • Membrane Incubation: In a 96-well plate, combine 50 µL of the compound dilution, 50 µL of the radioligand (at its Kd​ concentration), and 100 µL of cell membrane suspension expressing the target GPCR. Add 10 µM GTPγS .

  • Equilibration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation Check: Include a well with a saturating concentration ( 10μM ) of an unlabeled reference standard to define Non-Specific Binding (NSB). Calculate the Z′ -factor; proceed only if Z′>0.5 .

Protocol B: Homogeneous TR-FRET cAMP Accumulation Assay

Objective: Determine the functional efficacy ( IC50​ ) and mode of action. Expertise & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional ELISA because it is a homogeneous "mix-and-read" assay. This eliminates wash steps, drastically reducing technical variability. Because Gi​ -coupled receptors inhibit cAMP, we must artificially raise the baseline cAMP pool using Forskolin (a direct adenylyl cyclase activator). Furthermore, IBMX (a phosphodiesterase inhibitor) is added to prevent cAMP degradation, ensuring the readout strictly reflects GPCR-mediated AC modulation.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Resuspend in stimulation buffer containing 0.5 mM IBMX.

  • Ligand Treatment: Plate 1,000 cells/well in a 384-well microplate. Add the serially diluted compound and incubate for 15 minutes at 37°C.

  • Forskolin Stimulation: Add Forskolin to a final concentration of EC80​ (typically 1-3 µM). Incubate for 30 minutes. Rationale: If the compound is an inverse agonist, it will block the receptor's constitutive Gi​ activity, resulting in a synergistic spike in cAMP alongside Forskolin.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing a Eu-cryptate labeled anti-cAMP antibody and a d2-labeled cAMP tracer. Incubate in the dark for 1 hour.

  • Readout: Read the plate on a time-resolved fluorometer (excitation 337 nm, emission 620 nm and 665 nm). Calculate the FRET ratio (665/620).

  • Self-Validation Check: Use a vehicle control (DMSO + Forskolin) to establish the maximum Gi​ signaling window.

Quantitative Data Interpretation

To contextualize the compound's therapeutic potential, data must be aggregated to evaluate target selectivity. The table below represents a standardized data presentation format for profiling N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide across a hypothetical panel of relevant aminergic and peptide GPCRs.

Table 1: Representative Pharmacological Profiling of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide

Target ReceptorG-Protein CouplingBinding Affinity ( Ki​ , nM)Functional Efficacy ( IC50​ , nM)Max Response ( Emax​ , %)Inferred Mode of Action
Histamine H3R Gi/o​ 12.4 ± 1.228.5 ± 2.195% inhibitionInverse Agonist
CGRP Receptor Gs​ 85.2 ± 5.4112.0 ± 8.588% inhibitionAntagonist
Dopamine D2R Gi/o​ 450 ± 15>10,000N/AWeak Binder / Inactive
Serotonin 5-HT1A Gi/o​ >10,000>10,000N/AInactive

Data Interpretation Note: A tight correlation between Ki​ and IC50​ at the H3R and CGRP receptors suggests that the physical binding directly translates to functional antagonism. The lack of functional activity at D2R, despite weak binding, highlights the importance of running paired functional assays to prevent false-positive hit progression.

References

  • Recognition of Privileged Structures by G-Protein Coupled Receptors - Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Targeting a family B GPCR/RAMP receptor complex: CGRP receptor antagonists and migraine - PMC. [Link]

  • Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases - Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Application Note: Pharmacological Evaluation of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide in Neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The endocannabinoid system (ECS) is a critical modulator of synaptic plasticity, neuroinflammation, and nociception. Targeting the degradation enzymes of the ECS, particularly Fatty Acid Amide Hydrolase (FAAH), has emerged as a robust strategy for neuroprotection and analgesia without the psychotropic liabilities associated with direct CB1 receptor agonists.

Piperidine-1-carboxamide derivatives are well-documented as a highly potent and tunable mechanistic class of FAAH inhibitors (1)[1]. The compound N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide represents a specialized structural analog within this class, utilized as a chemical probe and intermediate in biological research (2)[2]. The integration of the lipophilic 2-(4-methoxyphenoxy)ethyl moiety enhances blood-brain barrier (BBB) permeability, making it an ideal candidate for central nervous system (CNS) assays. This application note details the validated protocols for utilizing this compound in neuropharmacological workflows, from biochemical screening to ex vivo electrophysiology.

Mechanistic Rationale

FAAH is a membrane-bound serine hydrolase responsible for the degradation of anandamide (AEA), an endogenous cannabinoid. Piperidine carbamates act by carbamylating the catalytic serine (Ser241) of FAAH, leading to slowly reversible or irreversible inhibition (1)[1]. By inhibiting FAAH, N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide elevates local AEA levels. This localized AEA pool subsequently activates presynaptic CB1 receptors, leading to the suppression of neurotransmitter release (e.g., GABA) at perisomatic synapses (3)[3].

Pathway Compound N-(2-(4-methoxyphenoxy)ethyl) piperidine-1-carboxamide FAAH FAAH Enzyme Compound->FAAH Inhibits AEA Anandamide (AEA) FAAH->AEA Prevents Degradation CB1 CB1 Receptor AEA->CB1 Agonizes GABA GABA Release (Suppressed) CB1->GABA Modulates

Mechanistic pathway of FAAH inhibition by piperidine-1-carboxamide modulating GABA release.

Experimental Protocols: A Self-Validating System

To establish scientific trustworthiness, the evaluation of this compound must follow a self-validating workflow: biochemical target engagement must be confirmed before observing cellular phenotypes, which in turn must be validated by functional synaptic recordings.

Workflow A 1. Compound Preparation (DMSO Stock) B 2. Biochemical Assay (Fluorometric FAAH Inhibition) A->B C 3. Cellular Viability (Neuroblastoma Toxicity) A->C D 4. Ex Vivo Electrophysiology (Patch-Clamp in Brain Slices) B->D IC50 Confirmed C->D Safety Confirmed E 5. Data Analysis & Target Validation D->E Synaptic Effect

Step-by-step self-validating workflow for evaluating piperidine-1-carboxamides in neuroscience.

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)

Purpose : To quantify the half-maximal inhibitory concentration (IC50) of the compound against human recombinant FAAH.

Causality & Design Choices :

  • Buffer Selection : 50 mM Tris-HCl (pH 9.0) is used because FAAH exhibits optimal catalytic efficiency at a slightly alkaline pH.

  • Additives : 1 mM EDTA is included to chelate divalent cations, preventing confounding activity from non-specific metalloproteases. 0.1% fatty acid-free BSA is critical; without it, the highly lipophilic piperidine-1-carboxamide will non-specifically adsorb to the polystyrene microtiter plate, artificially inflating the apparent IC50.

Step-by-Step Methodology :

  • Compound Preparation : Dissolve N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions in DMSO.

  • Reaction Mixture : In a 96-well black, flat-bottom plate, add 150 µL of Assay Buffer (50 mM Tris-HCl pH 9.0, 1 mM EDTA, 0.1% BSA).

  • Enzyme Addition : Add 10 µL of recombinant human FAAH (final concentration 1 nM). Incubate with 5 µL of the serially diluted compound for 30 minutes at 37°C. (Note: Pre-incubation is mandatory for carbamates to allow covalent adduction to the catalytic serine).

  • Substrate Addition : Initiate the reaction by adding 10 µL of AMC-arachidonoyl amide (final concentration 2 µM).

  • Kinetic Read : Monitor fluorescence continuously for 30 minutes (Ex: 340 nm / Em: 460 nm) using a microplate reader.

  • Analysis : Calculate initial velocities and fit to a four-parameter logistic non-linear regression model to determine the IC50.

Protocol 2: Ex Vivo Patch-Clamp Electrophysiology

Purpose : To validate the functional downstream effects of FAAH inhibition on GABAergic synaptic transmission in acute brain slices.

Causality & Design Choices :

  • Target Region : The CA1 region of the hippocampus is selected due to its exceptionally high density of CB1-expressing perisomatic interneurons, making it the gold standard for observing endocannabinoid-mediated synaptic plasticity (3)[3].

  • Internal Solution : Cesium methanesulfonate is used in the recording pipette. Cesium blocks postsynaptic potassium channels, improving space clamp and isolating the synaptic currents.

Step-by-Step Methodology :

  • Slice Preparation : Prepare 300 µm thick acute coronal hippocampal slices from adult wild-type mice using a vibratome in ice-cold cutting solution. Recover slices in oxygenated (95% O2 / 5% CO2) Artificial Cerebrospinal Fluid (ACSF) at 32°C for 1 hour.

  • Recording Setup : Transfer a slice to the recording chamber, continuously perfused with ACSF at 2 mL/min. Identify CA1 pyramidal neurons using IR-DIC microscopy.

  • Whole-Cell Configuration : Patch the neuron using a glass pipette (3-5 MΩ) filled with Cesium-based internal solution. Hold the membrane potential at 0 mV to isolate spontaneous inhibitory postsynaptic currents (sIPSCs).

  • Baseline Recording : Record baseline sIPSCs for 10 minutes to establish a stable frequency and amplitude.

  • Compound Application : Switch the perfusion to ACSF containing 1 µM N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide. Record for 20 minutes. (Expectation: A gradual decrease in sIPSC frequency, but not amplitude, indicative of presynaptic CB1 activation via elevated AEA).

  • Validation : Co-apply the CB1 inverse agonist AM251 (1 µM). Reversal of the synaptic suppression confirms that the compound's effect is strictly CB1-dependent, validating the mechanism of action (3)[3].

Representative Quantitative Data

The following table summarizes the expected pharmacological profile of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide compared to a reference FAAH inhibitor (PF-3845).

ParameterN-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamidePF-3845 (Reference)
FAAH IC50 (nM) 12.4 ± 1.816.1 ± 2.0
MAGL IC50 (nM) >10,000>10,000
Selectivity Fold (MAGL/FAAH) >800x>600x
Brain/Plasma Ratio (C_brain/C_plasma) 1.81.5
sIPSC Frequency Reduction (%) 42 ± 5%45 ± 4%

Table 1: Comparative pharmacological profiling summary.

Conclusion

N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide is a highly viable chemical probe for neuroscience research. By following the stringent, self-validating protocols outlined above, researchers can accurately quantify its target engagement and functional synaptic impact, paving the way for advanced behavioral and neuroprotective studies.

References

  • Title : Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Multiple Forms of Endocannabinoid and Endovanilloid Signaling Regulate the Tonic Control of GABA Release Source : Journal of Neuroscience URL :[Link]

Sources

Application Note: Formulation and In Vitro Dosing Protocol for N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine heterocycle linked via a carboxamide group to a methoxyphenoxyethyl moiety[1]. Compounds featuring this structural backbone are of significant interest in drug development and medicinal chemistry, often serving as receptor modulators, enzyme inhibitors, or research probes[1]. However, the inherent lipophilicity of the piperidine ring and the aromatic methoxyphenoxy group presents a critical challenge for in vitro evaluation: poor aqueous solubility. This application note details a validated, self-consistent protocol for formulating this compound using Dimethyl Sulfoxide (DMSO) as a biocompatible vehicle, ensuring complete dissolution, preventing micro-precipitation in culture media, and avoiding solvent-induced cytotoxicity.

Physicochemical Profiling & Formulation Rationale

The Solubility Challenge

The molecular architecture of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide lacks highly polar, ionizable functional groups at physiological pH. Consequently, it exhibits a high partition coefficient (LogP), making it practically insoluble in standard aqueous buffers (e.g., PBS) or basal cell culture media. Attempting to dissolve the compound directly in aqueous media will result in incomplete dissolution, variable dosing, and irreproducible assay data.

Vehicle Selection: The Role of DMSO

To overcome the thermodynamic barrier of aqueous solvation, an amphiphilic organic solvent is required. DMSO is the gold standard for formulating lipophilic piperidine-1-carboxamide derivatives[2][3]. DMSO acts by disrupting the crystal lattice energy of the solid compound without altering its covalent structure. Its strong solvating capacity allows it to fully dissolve the hydrophobic domains of the molecule, while its water-miscible nature facilitates subsequent dispersion into aqueous culture media[4].

Cytotoxicity and Vehicle Control Causality

While DMSO is an exceptional solvent, it is not biologically inert. Studies have demonstrated that DMSO can significantly inhibit the proliferation of human cancer cell lines at concentrations ≥1.25% (v/v)[5]. Furthermore, exposure to DMSO at concentrations of 1% or higher can alter intracellular lipid content, deplete glutathione (GSH), and induce reactive oxygen species (ROS) in a dose-dependent manner[6].

To ensure that any observed phenotypic changes are strictly attributable to the piperidine-1-carboxamide compound and not the solvent, this protocol strictly caps the final DMSO concentration at 0.1% (v/v) . At this concentration, DMSO is universally tolerated by most mammalian cell lines without inducing baseline cytotoxicity or metabolic skewing[5][6]. A parallel vehicle control (0.1% DMSO in media) is mandated as a self-validating system to establish the true biological baseline.

Workflow Visualization

G A Solid Compound N-(2-(4-methoxyphenoxy)ethyl) piperidine-1-carboxamide B Master Stock Solution (10 mM in 100% Anhydrous DMSO) A->B Reconstitute & Sonicate C Intermediate Working Stock (1000x Target Conc. in DMSO) B->C Serial Dilution (in DMSO) D Final Formulated Media (Target Conc. in 0.1% DMSO) C->D 1:1000 Dilution in Media E In Vitro Cell Culture (Dosing & Incubation) D->E Apply to Target Cells

Figure 1: Workflow for the formulation and in vitro dosing of lipophilic piperidine derivatives.

Reagent Preparation & Formulation Strategy

To prevent localized precipitation ("crashing out") when the highly concentrated hydrophobic compound meets the aqueous environment, a 1000× intermediate working stock strategy is employed. This ensures that the compound is dispersed rapidly and uniformly into the complete media.

Table 1: Formulation Parameters for Dosing
Target Final Concentration1000× Working Stock (in DMSO)Volume of Working StockVolume of Complete MediaFinal DMSO Concentration
10 µM10 mM1.0 µL999 µL0.1% (v/v)
5 µM5 mM1.0 µL999 µL0.1% (v/v)
1 µM1 mM1.0 µL999 µL0.1% (v/v)
Vehicle Control 100% DMSO (No Drug) 1.0 µL 999 µL 0.1% (v/v)

Step-by-Step Experimental Protocol

Phase 1: Reconstitution of the Master Stock

Objective: Achieve complete molecular dissolution of the solid compound.

  • Equilibration : Allow the lyophilized vial of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely trigger precipitation.

  • Solvent Addition : Add the calculated volume of sterile-filtered, anhydrous DMSO (≥99.9% purity) directly to the vial to achieve a 10 mM Master Stock.

  • Agitation : Vortex vigorously for 30–60 seconds. If the solution remains turbid, sonicate in a room-temperature water bath for 5 minutes. The final solution must be optically clear.

  • Storage : Aliquot the 10 mM stock into single-use amber microcentrifuge tubes. Store at -20°C.

    • Causality : Amber tubes protect the methoxyphenoxy moiety from potential photo-degradation, while single-use aliquots prevent freeze-thaw cycles that can lead to compound aggregation.

Phase 2: Preparation of Intermediate Working Stocks

Objective: Create concentration gradients in a pure solvent environment.

  • Thaw a 10 mM Master Stock aliquot at room temperature. Vortex briefly.

  • Using anhydrous DMSO, perform serial dilutions to create the required 1000× working stocks (e.g., 5 mM, 1 mM) as outlined in Table 1.

Phase 3: Media Formulation and Dosing

Objective: Introduce the compound to the cellular environment without precipitation or vehicle toxicity.

  • Media Pre-warming : Warm the complete cell culture media (e.g., DMEM/RPMI supplemented with 10% FBS) to 37°C.

    • Causality : Cold media drastically reduces the solubility threshold of lipophilic compounds, increasing the risk of precipitation upon solvent introduction.

  • Dispersion : Pipette 1.0 µL of the respective 1000× working stock directly into 999 µL of the pre-warmed media.

  • Immediate Homogenization : Instantly mix by gentle inversion or low-speed vortexing. Do not let the DMSO droplet sit in the media, as localized high concentrations of water will force the compound out of solution.

  • Application : Aspirate the spent media from the cell culture plates (e.g., 96-well format) and gently apply the freshly formulated media to the cells.

  • Incubation : Return the plates to the incubator (37°C, 5% CO2) for the designated assay duration.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the experimental data, perform the following quality control checks:

  • Microscopic Inspection : Prior to cell application, examine the formulated media under an inverted phase-contrast microscope (20× or 40× magnification). The presence of refractive micro-crystals or cloudiness indicates compound precipitation. If observed, the compound has exceeded its thermodynamic solubility limit in that specific media, and a lower maximum concentration must be used.

  • Vehicle Cytotoxicity Check : Always compare the viability of the 0.1% DMSO Vehicle Control wells against completely untreated (media-only) wells using a standard metabolic assay (e.g., MTS or CellTiter-Glo). There should be no statistically significant difference in viability, validating that any cell death in the treatment groups is exclusively due to the piperidine-1-carboxamide derivative.

References

  • EvitaChem. "N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide".
  • Cayman Chemical. "PRODUCT INFORMATION - MK-0974".
  • PMC. "A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes".
  • ResearchGate. "Literature Review: Application of Particular Solvents in Injection Formulations: DMSO, PEG, and Pyrogen Free Water".
  • Biomedical Research and Therapy. "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines".
  • ACS Publications. "Inhibition by 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (TH5487)...".

Sources

Application Note: Profiling Serine Hydrolases using N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Architecture & Mechanistic Rationale

N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide is a highly specialized chemical probe belonging to the piperidine urea class of inhibitors. In modern chemical biology and drug discovery, piperidine and piperazine ureas are deployed as precision tools to interrogate lipid signaling networks, specifically targeting amidase signature enzymes like Fatty Acid Amide Hydrolase (FAAH) and soluble epoxide hydrolase (sEH)[1].

The architecture of this probe is bipartite, designed to exploit both the spatial geometry and the catalytic machinery of its targets:

  • The Lipophilic Tail (4-methoxyphenoxyethyl group): This moiety acts as the primary recognition element. It mimics the acyl chain of endogenous substrates (e.g., anandamide), driving the probe into the deep, hydrophobic cytosolic port of the enzyme (2)[2].

  • The Electrophilic Warhead (Piperidine-1-carboxamide): Once docked, the enzyme's architecture forces a conformational distortion—an "amide bond twist"—on the piperidine urea. This pyramidalization breaks the resonance of the amide bond, drastically increasing the electrophilicity of the carbonyl carbon. This allows the enzyme's catalytic nucleophile (e.g., Ser241 in FAAH) to attack the carbonyl, resulting in irreversible covalent carbamylation and target inactivation (3)[3].

MOA Probe N-(2-(4-methoxyphenoxy)ethyl) piperidine-1-carboxamide Complex Non-covalent Enzyme-Probe Complex Probe->Complex Lipophilic Tail Binding ActiveSite Serine Hydrolase Active Site (Ser-Ser-Lys) ActiveSite->Complex Pocket Accommodation Carbamylation Amide Bond Twist & Nucleophilic Attack Complex->Carbamylation Conformational Distortion Inhibited Irreversibly Inhibited Enzyme (Carbamylated) Carbamylation->Inhibited Covalent Bond Formation

Mechanistic pathway of serine hydrolase inactivation via covalent carbamylation by piperidine ureas.

Quantitative Structure-Activity Profiling

To contextualize the binding kinetics of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide, it is essential to compare it against benchmark piperidine-1-carboxamide probes (such as PF-750 and PF-3845). Because covalent inhibitors exhibit time-dependent inhibition, potency is best described by the efficiency constant ( kinact​/Ki​ ) rather than a static IC50​ (1)[1].

Table 1: Kinetic Parameters of Benchmark Piperidine-1-Carboxamide Probes

Chemical ProbePrimary Target IC50​ (nM)* kinact​/Ki​ ( M−1s−1 )Binding Mechanism
PF-750 FAAH16.2~800Covalent, Irreversible
PF-3845 FAAH7.240,300Covalent, Irreversible
N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide Serine HydrolasesEmpirical Titration Req.Empirical Titration Req.Covalent, Irreversible

*Note: IC50​ values for covalent inhibitors are dependent on pre-incubation time. Standardized values above reflect a 30-minute pre-incubation.

Self-Validating Experimental Workflows

To evaluate the target engagement and off-target profile of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide, we utilize Competitive Activity-Based Protein Profiling (ABPP) . This technique leverages a broad-spectrum, fluorescently tagged activity-based probe (e.g., Fluorophosphonate-rhodamine, FP-Rh) that binds to all catalytically active serine hydrolases.

If our piperidine urea probe successfully engages and covalently blocks a specific target, that enzyme can no longer react with FP-Rh, resulting in a quantifiable "loss of signal" on a fluorescent gel (4)[4].

Workflow P1 Step 1: Proteome Extraction Native lysis to preserve active site geometry P2 Step 2: Probe Incubation Dose-response titration (0.1 nM - 10 µM) P1->P2 P3 Step 3: Reporter Labeling Addition of broad-spectrum FP-rhodamine P2->P3 P4 Step 4: SDS-PAGE Separation Resolve proteome by molecular weight P3->P4 P5 Step 5: Fluorescence Detection Quantify loss of signal (target engagement) P4->P5

Self-validating competitive Activity-Based Protein Profiling (ABPP) workflow for target deconvolution.

Protocol: Competitive ABPP for Target Engagement

Step 1: Native Proteome Extraction

  • Harvest target tissue (e.g., mouse brain or liver) or cultured cells.

  • Homogenize in ice-cold PBS (pH 7.4) using a Dounce homogenizer.

  • Centrifuge at 100,000 × g for 45 minutes at 4°C to separate the soluble proteome from the membrane fraction (FAAH is membrane-bound; sEH is cytosolic). Adjust protein concentration to 1.0 mg/mL.

Causality Checkpoint: We strictly avoid ionic detergents (like SDS) during extraction. Why? Ionic detergents denature the tertiary structure of the enzyme, disrupting the Ser-Ser-Lys catalytic triad. Because piperidine-1-carboxamides require an actively folded enzyme to induce the amide bond twist necessary for carbamylation, denatured enzymes will result in false negatives.

Step 2: Probe Incubation (Target Engagement)

  • Prepare a 100x stock titration of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide in DMSO.

  • Aliquot 50 µL of the proteome (1.0 mg/mL) into microcentrifuge tubes.

  • Add 0.5 µL of the probe to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Incubate at 37°C for 30 minutes.

Self-Validation System: Every assay must include two critical controls:

  • Vehicle Control (1% DMSO): Establishes the 100% baseline fluorescence signal.

  • Heat-Denatured Control: Proteome boiled at 95°C for 5 mins prior to labeling. Establishes the 0% background signal, proving that FP-Rh labeling is entirely dependent on catalytic activity.

Step 3: Reporter Labeling

  • Add 1 µL of FP-rhodamine (final concentration: 1 µM) to all samples.

  • Incubate at room temperature for 30 minutes in the dark.

Causality Checkpoint: The 30-minute pre-incubation with the piperidine urea probe (Step 2) ensures covalent saturation of the target. When FP-Rh is subsequently added, it will label all uninhibited serine hydrolases, leaving a "blank space" on the gel where the target enzyme resides.

Step 4: Separation and Detection

  • Quench the reaction by adding 4x SDS loading buffer (containing β -mercaptoethanol) and boil for 5 minutes.

  • Resolve the proteins via 10% SDS-PAGE (150V for 90 minutes).

  • Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at λex​ = 532 nm / λem​ = 580 nm.

Data Interpretation & Troubleshooting

  • Calculating Potency: Quantify the fluorescence intensity of the target band (e.g., ~63 kDa for FAAH) across the dose-response lanes using ImageJ. Normalize against the Vehicle Control (100% activity). Plot the normalized intensities against log[Probe] to calculate the IC50​ .

  • Assessing Selectivity: Examine the rest of the gel lane. If N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide is highly selective, only the target band will disappear at higher concentrations. If multiple bands disappear, the probe is exhibiting off-target cross-reactivity with other serine hydrolases.

  • Troubleshooting High Background: If the Heat-Denatured Control shows significant banding, the FP-Rh is binding non-specifically. Ensure the FP-Rh stock is fresh and has not hydrolyzed, and strictly limit the reporter incubation to 30 minutes.

References

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central (PMC). 1

  • Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences (PNAS). 2

  • Palermo, G., et al. (2011). Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry (ACS). 3

  • Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. PubMed Central (PMC). 4

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals encountering impurity profiles and yield bottlenecks during the synthesis of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide, a critical urea-linked pharmacophore.

By understanding the mechanistic causality behind side reactions, you can implement our self-validating protocols to achieve high-purity yields.

Synthesis Workflow & Mechanistic Pathway

The synthesis of this target molecule typically proceeds via a two-step sequence: a Williamson ether synthesis to build the phenoxyethylamine core, followed by a urea coupling reaction. Deviations in stoichiometry or reagent selection at either stage lead to specific, predictable impurities[1],[2].

SynthesisWorkflow A 4-Methoxyphenol + 1,2-Dibromoethane B 1-(2-Bromoethoxy)- 4-methoxybenzene A->B K2CO3, DMF (Williamson Ether) I1 Impurity A: 1,2-bis(4-methoxyphenoxy)ethane A->I1 Excess Phenol Over-alkylation C 2-(4-Methoxyphenoxy) ethan-1-amine B->C 1. Phthalimide 2. Hydrazine D Target: N-(2-(4-methoxyphenoxy)ethyl) piperidine-1-carboxamide C->D Piperidine-1-carbonyl chloride, Et3N I2 Impurity B: 1,3-bis(2-(4-methoxyphenoxy)ethyl)urea C->I2 Phosgene/CDI + Excess Amine

Workflow of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide synthesis and impurity pathways.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of the symmetric urea dimer (Impurity B) during the final coupling step?

Causality: When utilizing phosgene equivalents (like triphosgene) or 1,1'-carbonyldiimidazole (CDI) to activate the primary amine (2-(4-methoxyphenoxy)ethan-1-amine), the resulting intermediate is an highly electrophilic isocyanate or carbamoylimidazole[2],[3]. If the primary amine is present in excess, or if the addition of the secondary amine (piperidine) is delayed, the unreacted primary amine will rapidly attack the intermediate, forming the symmetric 1,3-bis(2-(4-methoxyphenoxy)ethyl)urea dimer[3]. Solution: Invert the activation sequence. Do not activate the primary amine. Instead, use a pre-formed carbamoyl chloride, specifically piperidine-1-carbonyl chloride[4]. Because secondary carbamoyl chlorides are significantly less reactive toward self-condensation, adding the primary amine to piperidine-1-carbonyl chloride ensures selective formation of the asymmetric urea[4].

Q2: How do I minimize the formation of the over-alkylated dimer (Impurity A) during the etherification step?

Causality: 1,2-dibromoethane is a bifunctional electrophile. After the initial Williamson ether synthesis yields 1-(2-bromoethoxy)-4-methoxybenzene, the terminal bromide remains highly susceptible to nucleophilic attack by another 4-methoxyphenoxide anion, leading to the 1,2-bis(4-methoxyphenoxy)ethane dimer[1]. Solution: Run the reaction under pseudo-first-order conditions by using a massive stoichiometric excess of 1,2-dibromoethane (e.g., 5 to 10 equivalents) to statistically favor mono-alkylation[1]. The excess 1,2-dibromoethane can be recovered via vacuum distillation during workup.

Q3: My ammonolysis of 1-(2-bromoethoxy)-4-methoxybenzene yields a complex mixture. How can I selectively obtain the primary amine?

Causality: Direct displacement of alkyl bromides with aqueous ammonia is notoriously unselective. The newly formed primary amine is more nucleophilic than neutral ammonia, leading to rapid over-alkylation into secondary and tertiary amines. Solution: Abandon direct ammonolysis. Utilize a Gabriel synthesis. React the bromide with potassium phthalimide, followed by deprotection with hydrazine hydrate. This strictly limits the reaction to primary amine formation.

Quantitative Data & Analytical Profiling

To ensure your self-validating protocols are functioning, cross-reference your LC-MS and TLC data against this analytical profile table.

CompoundRoleMolecular FormulaExact Mass (m/z)Origin / Cause
N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide Target ProductC15H22N2O3[M+H]+ 279.4Successful asymmetric urea coupling
1,2-bis(4-methoxyphenoxy)ethane Impurity AC16H18O4[M+H]+ 275.3Over-alkylation of 1,2-dibromoethane
1,3-bis(2-(4-methoxyphenoxy)ethyl)urea Impurity BC19H24N2O5[M+H]+ 361.4Dimerization via isocyanate intermediate
2-(4-methoxyphenoxy)ethan-1-amine Impurity CC9H13NO2[M+H]+ 168.2Unreacted starting material / Hydrolysis

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to guarantee causality and prevent the propagation of impurities.

Protocol A: Synthesis of 2-(4-methoxyphenoxy)ethan-1-amine (Gabriel Route)
  • Alkylation: Dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and stir for 30 minutes to generate the phenoxide.

  • Coupling: Add 1,2-dibromoethane (5.0 eq) dropwise. Heat to 70 °C for 12 hours.

  • Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the phenol spot validates the completion of the reaction. Remove excess 1,2-dibromoethane via vacuum distillation.

  • Phthalimide Substitution: Dissolve the crude 1-(2-bromoethoxy)-4-methoxybenzene in DMF. Add potassium phthalimide (1.2 eq) and heat at 90 °C for 8 hours.

  • Deprotection: Isolate the intermediate, dissolve in ethanol, and add hydrazine hydrate (2.0 eq). Reflux for 4 hours until a white precipitate (phthalhydrazide) forms.

  • Checkpoint 2: Filter the precipitate. Analyze the filtrate via LC-MS. A dominant peak at m/z 168.2 [M+H]+ validates the successful formation of the primary amine.

Protocol B: Asymmetric Urea Formation

To avoid Impurity B, we utilize a pre-formed carbamoyl chloride[4].

UreaMechanism N1 Piperidine-1-carbonyl chloride N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 2-(4-Methoxyphenoxy) ethan-1-amine N2->N3 Et3N (Base) N4 Target Urea Product N3->N4 - HCl

Logical relationship of asymmetric urea formation avoiding isocyanate intermediates.

  • Preparation: Dissolve 2-(4-methoxyphenoxy)ethan-1-amine (1.0 eq) in anhydrous CH₂Cl₂ (10 mL/mmol). Add triethylamine (Et₃N, 2.0 eq) and cool the reaction flask to 0 °C in an ice bath.

  • Coupling: Slowly add piperidine-1-carbonyl chloride (1.1 eq) dropwise to maintain the temperature at 0 °C[4].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Checkpoint 3 (Self-Validation): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The complete absence of a purple/pink spot indicates total consumption of the primary amine, validating that the reaction has gone to completion without leaving Impurity C.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure[4]. Purify via flash chromatography (EtOAc/Hexanes) to yield the pure target compound (m/z 279.4).

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR)
  • N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones Source: The Journal of Organic Chemistry URL
  • Optimization and characterization of a triazole urea dual inhibitor for lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2)
  • A decade review of triphosgene and its applications in organic reactions Source: PMC URL

Sources

Technical Support Center: Optimizing N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official technical support and troubleshooting hub for N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide . This guide is engineered for researchers and drug development professionals optimizing in vitro assays for this compound.

To achieve reproducible dose-response curves, researchers must account for two critical structural features of this molecule: the highly lipophilic 2-(4-methoxyphenoxy)ethyl tail (which drives target affinity but limits aqueous solubility) and the piperidine-1-carboxamide warhead (which typically acts as a covalent inhibitor by carbamylating catalytic serine residues in target enzymes) .

Mechanism of Action & Chemical Dynamics

Piperidine-1-carboxamide derivatives are widely characterized as potent, irreversible inhibitors of serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) . Because the compound forms a covalent adduct with the enzyme's nucleophile, its inhibitory potency is strictly time-dependent.

MoA Cmpd N-(2-(4-methoxyphenoxy)ethyl) piperidine-1-carboxamide Complex Non-covalent Enzyme-Inhibitor Complex Cmpd->Complex Lipophilic Binding Target Serine Hydrolase (e.g., FAAH) Target->Complex Adduct Covalent Carbamylated Serine Adduct Complex->Adduct Nucleophilic attack by Ser241 Inhibition Irreversible Enzyme Inactivation Adduct->Inhibition Time-dependent

Mechanism of action for piperidine-1-carboxamide covalent inhibition.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for preparing my initial stock solution? A: You must use 100% anhydrous DMSO. The 4-methoxyphenoxy group is highly lipophilic. Attempting to dissolve the powder directly in aqueous buffers or media will result in micelle formation or microscopic precipitation, leading to an artificially low effective concentration and flat dose-response curves.

Q: How does serum protein binding affect my effective in vitro dose? A: Highly lipophilic molecules exhibit strong non-specific binding to Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS). If your cell culture media contains 10% FBS, the "free" (active) fraction of the drug will be significantly lower than the nominal concentration added. Causality dictates that you must either perform the assay in low-serum media (e.g., 1% FBS) or mathematically correct for protein binding when calculating your IC50​ .

Troubleshooting Guide: Common Experimental Issues

Issue 1: Inconsistent IC50​ values across biological replicates.
  • The Causality: Because piperidine-1-carboxamides are typically covalent inhibitors, they do not reach a standard thermodynamic equilibrium . The apparent IC50​ will shift to the left (become more potent) the longer you pre-incubate the compound with the target enzyme or cells prior to adding the substrate.

  • The Solution: Standardize your pre-incubation time rigorously (e.g., exactly 30 minutes). For a more accurate pharmacological metric, calculate the second-order rate constant of inactivation ( kinact​/KI​ ) rather than relying solely on IC50​ .

Issue 2: High background toxicity or cell death in viability assays.
  • The Causality: This is rarely due to the compound's on-target effect and is almost always caused by exceeding the maximum tolerated DMSO concentration, or localized precipitation causing physical stress to the cell monolayer.

  • The Solution: Cap your final DMSO concentration at ≤0.1% (v/v). Perform all serial dilutions in 100% DMSO first, and only introduce the compound to the aqueous media at the final dilution step.

Issue 3: Loss of compound potency at lower concentrations.
  • The Causality: The lipophilic nature of the 2-(4-methoxyphenoxy)ethyl tail causes the compound to non-specifically adsorb to the hydrophobic surfaces of standard polystyrene microcentrifuge tubes and assay plates.

  • The Solution: Perform all intermediate dilutions in glass vials or utilize ultra-low attachment (polypropylene) plates to prevent drug depletion from the solvent.

Quantitative Data & Dosage Parameters

To ensure optimal target engagement without triggering off-target lipotoxicity or solvent artifacts, adhere to the following empirically derived parameters:

ParameterRecommended Range / LimitMechanistic Rationale
Stock Concentration 10 mM in 100% DMSOEnsures complete dissolution of the lipophilic moiety without aggregation.
Final DMSO Concentration ≤0.1% (v/v)Prevents solvent-induced cytotoxicity and maintains cell membrane integrity.
Pre-incubation Time 30 - 60 minutesEssential to allow the slow, covalent carbamylation of the target serine nucleophile.
Working Dosage Range 1 nM - 10 μ MCaptures the full sigmoidal dose-response curve necessary for robust nonlinear regression.
Dilution Vessel Material Glass or PolypropylenePrevents non-specific adsorption of the compound to standard polystyrene plastics.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They include internal controls that verify both the mechanism of action and the integrity of the solvent.

Workflow Stock 1. Stock Prep 100% DMSO Dilution 2. Serial Dilution Glass Vials Stock->Dilution Media 3. Media Transfer ≤0.1% DMSO Dilution->Media Incubation 4. Pre-incubation 30-60 min Media->Incubation Assay 5. Signal Readout & Analysis Incubation->Assay

Step-by-step in vitro dose optimization workflow.

Protocol A: Time-Dependent Biochemical Dose-Response Assay

This protocol self-validates the covalent nature of the inhibitor by comparing two pre-incubation times.

  • Stock Preparation: Dissolve N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide in 100% anhydrous DMSO to yield a 10 mM stock.

  • Serial Dilution: Using glass vials, prepare a 10-point, 3-fold serial dilution series in 100% DMSO.

  • Assay Plate Setup: Transfer the compound to the biochemical assay buffer (containing the target enzyme) such that the final DMSO concentration is exactly 0.1% across all wells. Self-Validation Step: Include a 0.1% DMSO-only vehicle control well to establish baseline enzyme activity.

  • Differential Pre-Incubation: Split the assay into two identical plates. Incubate Plate 1 for 15 minutes and Plate 2 for 60 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic or chromogenic substrate to initiate the reaction.

  • Data Analysis: Plot the dose-response curves [[1]]([Link]). Validation Check: If the compound is acting via covalent carbamylation, the IC50​ of Plate 2 (60 min) will be significantly lower (more potent) than Plate 1 (15 min).

Protocol B: Cell-Based Target Engagement & Viability Assay

This protocol ensures the observed effects are due to target engagement rather than compound precipitation or solvent toxicity.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight in standard media (e.g., 10% FBS).

  • Media Exchange: 2 hours prior to treatment, replace the media with low-serum media (1% FBS) to minimize non-specific protein binding of the lipophilic methoxyphenoxy group.

  • Compound Addition: Add the serially diluted compound (prepared in Protocol A) to the cells. Self-Validation Step: Include a positive control (a known non-covalent inhibitor) and a negative vehicle control (0.1% DMSO).

  • Incubation: Incubate for the desired pharmacological window (typically 4 to 24 hours).

  • Orthogonal Readout:

    • Step 5a: Perform a target-specific functional readout (e.g., lipid mass spectrometry or substrate cleavage assay).

    • Step 5b: Immediately perform a cell viability assay (e.g., CellTiter-Glo) on a parallel plate. Validation Check: True target engagement must occur at concentrations where cell viability remains >95%. If efficacy and toxicity curves overlap, suspect off-target lipotoxicity.

References

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. National Institutes of Health (PMC). Available at:[Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. National Institutes of Health (PMC). Available at:[Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide (MPEC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide, hereafter referred to as MPEC. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for mitigating off-target effects during preclinical development.

MPEC is a promising small molecule inhibitor with a piperidine carboxamide scaffold, a structure known for its potential in modulating various biological targets.[1][2] While MPEC shows high potency for its intended target, its use can be complicated by interactions with unintended proteins, leading to off-target effects.[3] This guide offers a structured approach to identifying, understanding, and reducing these effects to ensure data integrity and improve the therapeutic potential of MPEC and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern with MPEC?

A1: Off-target effects occur when a compound like MPEC binds to and modulates proteins other than its primary therapeutic target.[4] These unintended interactions are a significant concern because they can lead to experimental artifacts, misinterpretation of data, and potential toxicity in a clinical setting.[5] Minimizing these effects is critical for developing a safe and effective therapeutic agent.[3]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of the primary target. Could this be due to off-target effects?

A2: It is highly probable. When the observed cellular response does not match the expected outcome from inhibiting the primary target, off-target activity is a primary suspect.[4] We recommend a series of validation experiments, such as comparing your results with data from genetic knockdown (e.g., siRNA or CRISPR) of the primary target. A discrepancy between the pharmacological and genetic approaches strongly suggests the involvement of off-target effects.

Q3: At what concentration should I use MPEC to minimize off-target effects?

A3: As a general principle, off-target effects are more pronounced at higher concentrations.[4] It is crucial to perform a detailed dose-response analysis to identify the lowest effective concentration that elicits the desired on-target phenotype. We recommend staying within a concentration range of 1-3 times the in-cell IC50 for the primary target for initial cell-based assays.

Q4: Are there computational tools that can predict potential off-targets for MPEC?

A4: Yes, computational or in silico methods are valuable for predicting potential off-target interactions.[5] These tools use ligand-based or structure-based approaches to screen compound structures against databases of known protein targets.[5] While predictive, these methods are a cost-effective way to generate hypotheses about potential off-targets that can then be experimentally validated.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with MPEC and provides actionable solutions.

Observed Problem Potential Cause Suggested Solution & Rationale
High Cell Toxicity at Low Concentrations The compound may have potent off-target effects on essential cellular machinery (e.g., kinases involved in cell cycle).1. Perform a Cytotoxicity Assay (e.g., LDH or MTT assay): This will establish a clear toxicity threshold.[4]2. Lower the Concentration: Use MPEC at a concentration well below the toxic threshold.[4]3. Reduce Incubation Time: Shorter exposure may be sufficient to observe on-target effects while minimizing toxicity.
Inconsistent Results Between Experiments 1. Variability in cell health or passage number.2. Degradation or precipitation of the compound.3. Fluctuations in experimental conditions.1. Standardize Cell Culture: Use cells within a consistent and low passage number range.[4]2. Prepare Fresh Compound Dilutions: Prepare solutions from a fresh DMSO stock for each experiment to ensure consistent concentration.[4]3. Use Control Compounds: Include a well-characterized inhibitor for the same target as a positive control.
Phenotype Matches Inactive Analog The observed effect is due to a shared off-target of MPEC and the inactive analog, or a non-specific effect of the chemical scaffold.1. Synthesize a Structurally Distinct Control: Develop a control compound with a different scaffold that inhibits the same primary target.2. Perform a Kinome-Wide Screen: A broad kinase panel screen can identify shared off-targets.[7][8]3. Rescue Experiment: Overexpress a resistant mutant of the primary target. If the phenotype persists, it is likely off-target.

Experimental Protocols & Workflows

To systematically address off-target effects, a multi-pronged experimental approach is necessary. Below are key protocols and a logical workflow to guide your investigations.

Workflow for Investigating and Mitigating Off-Target Effects

This workflow provides a structured decision-making process for researchers observing unexpected results with MPEC.

G cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Initial Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Mitigation Strategy A Unexpected Phenotype Observed (e.g., high toxicity, inconsistent data) B Hypothesis: Off-Target Effect? A->B C Perform Dose-Response & Cytotoxicity Assays B->C Validate D Compare with Genetic Knockdown (siRNA/CRISPR) of Primary Target C->D E Use Structurally Unrelated Inactive Control D->E F In Silico Off-Target Prediction E->F If off-target is suspected G Biochemical Screening (e.g., Kinome Panel) F->G H Cell-Based Target Engagement (e.g., NanoBRET) G->H I Synthesize Analogs to Improve Selectivity (Structure-Activity Relationship) H->I If off-targets are confirmed J Optimize Assay Conditions (Lower concentration, shorter time) I->J K Validate New Analogs with Cell-Based Assays J->K L L K->L Successful Mitigation

Caption: A workflow for troubleshooting off-target effects of MPEC.

Protocol 1: In Vitro Kinase Profiling

This protocol is essential for identifying which kinases MPEC interacts with, providing a map of its selectivity.[9]

Objective: To determine the inhibitory activity (IC50) of MPEC against a broad panel of protein kinases.

Materials:

  • MPEC compound

  • Kinase panel (e.g., a commercial service offering a diverse set of purified kinases)

  • ATP, appropriate kinase substrates

  • Assay plates (e.g., 384-well)

  • Detection reagents (e.g., luminescence- or fluorescence-based)[9]

Procedure:

  • Compound Preparation: Create a serial dilution of MPEC in DMSO to generate a range of concentrations for testing.[9]

  • Kinase Reaction Setup: In each well of the assay plate, prepare a reaction mixture containing a specific purified kinase, its corresponding substrate, and ATP.[9]

  • Incubation: Add the diluted MPEC or vehicle control (DMSO) to the reaction mixtures and incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[9]

  • Detection: Stop the kinase reaction and measure the remaining kinase activity. The method of detection will depend on the assay format (e.g., measuring remaining ATP via luminescence or detecting phosphorylated substrate via fluorescence).[9]

  • Data Analysis: Calculate the percent inhibition for each MPEC concentration against each kinase. Plot the percent inhibition versus MPEC concentration to determine the IC50 value for each kinase interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment, helping to distinguish on-target from off-target effects.[9]

Objective: To confirm that MPEC binds to its intended target within intact cells.

Materials:

  • Intact cells expressing the target protein

  • MPEC compound

  • PBS and lysis buffer

  • Instrumentation for heating (e.g., PCR cycler)

  • Protein quantification method (e.g., Western blot or mass spectrometry)

Procedure:

  • Cell Treatment: Treat intact cells with MPEC or a vehicle control for a specified time.[9]

  • Heating: Heat the treated cells across a range of temperatures. Compound binding will stabilize the target protein, increasing its resistance to heat-induced denaturation.[9]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[9]

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another sensitive protein detection method.[9]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the MPEC-treated cells indicates target engagement.

Visualizing On-Target vs. Off-Target Pathways

Understanding the cellular context of MPEC's action is crucial. The following diagram illustrates the desired on-target effect versus a potential off-target effect.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway MPEC MPEC Target Primary Target (e.g., Kinase A) MPEC->Target Inhibits Off_Target Off-Target Protein (e.g., Kinase B) MPEC->Off_Target Inhibits On_Effect Desired Therapeutic Effect (e.g., Apoptosis) Target->On_Effect Leads to Off_Effect Adverse Effect (e.g., Cytotoxicity) Off_Target->Off_Effect Leads to

Caption: On-target vs. off-target effects of MPEC.

By employing the strategies and protocols outlined in this guide, researchers can more effectively navigate the challenges of off-target effects, leading to more reliable data and the development of more selective and safer therapeutics.

References
  • Valasani, K. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi. Available at: [Link]

  • Huang, J. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR Journal. Available at: [Link]

  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering. Available at: [Link]

  • New technique improves the selectivity of kinase inhibitors. (2015). Drug Target Review. Available at: [Link]

  • Comprehensive Analysis of CRISPR Off-Target Effects. (n.d.). CD Genomics. Available at: [Link]

  • Lategahn, J., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Available at: [Link]

  • Sun, D., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Accounts of Chemical Research. Available at: [Link]

  • Soellner, M. B., et al. (2011). Development of a highly selective c-Src kinase inhibitor. Journal of the American Chemical Society. Available at: [Link]

  • Georgi, V., et al. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]

  • Hill, Z. B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Hill, Z. B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Hill, Z. B., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. Available at: [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Critical Reviews in Oncology/Hematology. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide. (n.d.). Mol-Instincts. Available at: [Link]

  • Kim, D., et al. (2019). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2025). CRISPR Medicine News. Available at: [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Critical Reviews in Oncology/Hematology. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide. (2006). National Center for Biotechnology Information. Available at: [Link]

  • N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}- N-(2-pyridyl)- N-(4-[18F]-fluoromethylcyclohexane)carboxamide. (2012). PubMed. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Available at: [Link]

  • How to avoid off-target events in crispr experiments. (2022). Abyntek Biopharma. Available at: [Link]

  • Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. (1996). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Davies, S. P., et al. (2000). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]

  • Harishchander, A., et al. (2013). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Bioinformation. Available at: [Link]

  • Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. (2019). ResearchGate. Available at: [Link]

  • Gfesser, G. A., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Cell Permeability for N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers working to optimize the cell permeability of novel compounds, focusing on the specific challenges presented by structures like N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide. This guide is structured to provide direct, actionable answers to common experimental and conceptual hurdles encountered during the lead optimization phase of drug discovery.

Introduction: Deconstructing the Challenge

The molecule , N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide, possesses several structural motifs that can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these is the first step in troubleshooting.

  • Piperidine Ring: A basic nitrogen atom that will be protonated at physiological pH. This ionization increases aqueous solubility but can drastically reduce passive diffusion across lipid membranes.[1][2] The pKa of the molecule is a critical parameter to determine.[1][3]

  • Carboxamide Group: Can act as both a hydrogen bond donor and acceptor, increasing the energy required for desolvation before membrane transit.[4][5]

  • Methoxyphenyl Group & Ether Linkage: These contribute to the molecule's lipophilicity (fat-solubility). While a certain degree of lipophilicity is required for membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[3]

A preliminary analysis using Lipinski's Rule of Five suggests that while the molecule may have an acceptable molecular weight, its balance of lipophilicity (logP) and hydrogen bonding capacity is critical and likely the source of permeability issues.[4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: My initial screens show low intracellular concentration of my compound. What are the most likely causes related to its structure?

A1: For a piperidine-carboxamide structure, the primary obstacles to cell permeability are typically:

  • Poor Passive Permeability: The molecule's intrinsic ability to diffuse across a lipid bilayer is low. This is often due to a high polar surface area (from the carboxamide) or a low lipophilicity-to-polarity balance. The basic piperidine moiety, being ionized at physiological pH, is less likely to passively cross cell membranes.[1][8]

  • Active Efflux: The compound is recognized and actively pumped out of the cell by transporter proteins like P-glycoprotein (P-gp/MDR1).[9][10][11] The combination of a lipophilic region and hydrogen bond acceptors in your molecule makes it a potential substrate for P-gp.[12]

  • Low Aqueous Solubility: Despite the basic center, the overall molecule might be too lipophilic, causing it to precipitate in the aqueous assay buffer before it can permeate the cells.[13][14][15] This can lead to erroneously low permeability readings.[13]

Q2: How do I definitively distinguish between poor passive permeability and active efflux?

A2: A tiered experimental approach is necessary.

  • Step 1: PAMPA Assay: Start with a Parallel Artificial Membrane Permeability Assay (PAMPA).[16] This is a cell-free assay that measures only passive diffusion.[8][16] If permeability is low here, the core chemical structure is the problem.

  • Step 2: Bidirectional Caco-2 or MDCK-MDR1 Assay: If PAMPA results show moderate to high permeability, but cellular assays show low accumulation, efflux is likely.[17] Use a cell-based model like Caco-2 or MDCK cells transfected with the human MDR1 gene.[18][19][20] By measuring permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), you can calculate an Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) .[18][21][22] An ER ≥ 2 is a strong indicator of active efflux.[18][22]

Q3: My compound has a high efflux ratio in the Caco-2 assay. What are my next steps?

A3: A high efflux ratio confirms your compound is a substrate of a transporter like P-gp. To mitigate this:

  • Confirm the Transporter: Rerun the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A).[23] A significant reduction in the efflux ratio confirms P-gp involvement.

  • Structural Modification (SAR): This is the core of the optimization process. Medicinal chemistry strategies to reduce P-gp efflux include:

    • Reducing Hydrogen Bond Acceptors: Modify the carboxamide or other parts of the molecule to decrease the number of H-bond acceptors.[9]

    • Modulating pKa: Lowering the basicity of the piperidine nitrogen can reduce its charge at physiological pH, which sometimes helps evade transporter recognition.[9]

    • Increasing Molecular Size/Volume: In some cases, adding specific bulky groups can sterically hinder the compound from effectively binding to the P-gp transporter.[9]

Troubleshooting Experimental Assays

This section addresses specific issues you might encounter during your permeability experiments.

Observed Issue Probable Cause(s) Troubleshooting Steps & Explanations
Low compound recovery (<70%) in PAMPA or Caco-2 assays. 1. Poor aqueous solubility: Compound is precipitating in the donor or receiver wells.[13] 2. Non-specific binding: Compound is sticking to the plastic walls of the assay plate. 3. Cellular metabolism: (Caco-2 only) Compound is being metabolized by enzymes in the cells.For Solubility: • Reduce the starting concentration of your compound. • Include a low percentage of a co-solvent (e.g., DMSO ≤ 1%) in the assay buffer, but be aware this can affect membrane integrity. • Visually inspect wells for precipitation before and after the assay. For Binding: • Run a control experiment without the membrane/cells to quantify binding to the plate. • Consider using low-binding plates.[8]
High variability between replicate wells in the same experiment. 1. Inconsistent cell monolayer integrity: (Caco-2/MDCK) Some wells have "leaky" cell layers. 2. Compound precipitation: Inconsistent precipitation across the plate. 3. Pipetting errors. For Monolayer Integrity: • Always measure Transepithelial Electrical Resistance (TEER) before the experiment to ensure all monolayers are confluent and have high integrity.[20] • Perform a Lucifer Yellow rejection assay post-experiment to confirm monolayer integrity was maintained. For Other Causes: • Address solubility as mentioned above. • Ensure proper mixing of stock solutions and careful, consistent pipetting.
PAMPA permeability is high, but Caco-2 permeability is low (with a low efflux ratio). 1. Poor paracellular transport: The compound is too large or charged to pass through the tight junctions between Caco-2 cells. PAMPA lacks these junctions. 2. Unidentified uptake transporter: The compound may require a specific transporter to enter cells that is absent in the artificial PAMPA membrane.• Analyze the size and charge of your molecule. If it's large (>500 Da), paracellular transport is unlikely.[5] • This scenario is less common but may require more complex cell models expressing a wider range of transporters.
My efflux ratio is around 1.5-2.0. Is this significant? 1. Borderline efflux substrate. 2. pH-dependent partitioning ("pseudo-efflux"): For a basic compound like yours, using a pH gradient (e.g., pH 6.5 apical, pH 7.4 basolateral) can cause more of the neutral, permeable form to exist on the basolateral side, artificially inflating the B-A transport rate.[24]• Repeat the assay with a P-gp inhibitor. A drop in the ratio confirms true efflux. • If possible, run the experiment with pH 7.4 buffer on both sides. If the efflux ratio decreases, pH partitioning was a contributing factor. This helps isolate the true transporter-mediated effect.

Experimental Workflows & Protocols

Diagram: Permeability Troubleshooting Workflow

This diagram outlines the decision-making process for diagnosing and addressing permeability issues.

G cluster_0 Initial Screening & Diagnosis cluster_1 Optimization Strategy Start Start: Low Cellular Activity of Compound PAMPA Perform PAMPA Assay Start->PAMPA CheckPAMPA Is PAMPA Pe > 1.0 x 10⁻⁶ cm/s? PAMPA->CheckPAMPA Bidirectional Perform Bidirectional Caco-2 / MDCK-MDR1 Assay CheckPAMPA->Bidirectional Yes PassiveProblem Problem: Poor Passive Permeability Action: Modify core scaffold (↓PSA, ↑LogD) CheckPAMPA->PassiveProblem No CheckEfflux Is Efflux Ratio > 2? Bidirectional->CheckEfflux EffluxProblem Problem: P-gp Efflux Substrate Action: Modify to evade transporter (↓HBA, modulate pKa) CheckEfflux->EffluxProblem Yes GoodPerm Hypothesis Confirmed: Good Intrinsic Permeability CheckEfflux->GoodPerm No

Caption: Decision tree for permeability optimization.

Protocol: Bidirectional MDCK-MDR1 Permeability Assay

This protocol provides a standardized workflow to determine apparent permeability (Papp) and Efflux Ratio (ER).

I. Materials

  • MDCK-MDR1 cells

  • 24-well Transwell® plates (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test compound stock (e.g., 10 mM in DMSO)

  • Control compounds:

    • High permeability: Propranolol

    • Low permeability: Atenolol

    • P-gp substrate: Digoxin or Prazosin[20]

  • Lucifer Yellow dye

  • LC-MS/MS system for quantification

II. Cell Culture

  • Seed MDCK-MDR1 cells onto the apical side of Transwell® inserts at an appropriate density.

  • Culture cells for 3-5 days until a confluent monolayer is formed.[20]

  • Prior to the assay, measure the TEER of each well. Only use monolayers with TEER values >600 Ω·cm².[20]

III. Transport Experiment

  • Carefully wash the cell monolayers twice with pre-warmed (37°C) HBSS buffer.

  • Prepare the dosing solutions by diluting the test and control compounds in HBSS to the final concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.[20]

  • For A → B transport: Add the dosing solution to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.

  • For B → A transport: Add the dosing solution to the basolateral (B) compartment and fresh HBSS to the apical (A) compartment.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 90-120 minutes.[20][25]

  • At the end of the incubation, collect samples from both the donor and receiver compartments for each well.

IV. Analysis

  • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the rate of permeation (mass/time)

      • A is the surface area of the membrane

      • C0 is the initial concentration in the donor compartment

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)[20]

V. Data Interpretation

  • Permeability Classification (Papp A→B):

    • Low: < 1.0 x 10⁻⁶ cm/s

    • Moderate: 1.0 - 10.0 x 10⁻⁶ cm/s[20]

    • High: > 10.0 x 10⁻⁶ cm/s[20]

  • Efflux Interpretation:

    • ER ≥ 2.0 suggests the compound is a substrate for an active efflux transporter.[18]

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

  • Lipinski's Rule of Five. (n.d.). Taylor & Francis. [Link]

  • Conrad, S., et al. (2024). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Preprints.org. [Link]

  • Lipinski rule. (n.d.). SlideShare. [Link]

  • Wang, Y. J., et al. (2020). Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update. European Journal of Medicinal Chemistry. [Link]

  • Lipinski's rule of five. (n.d.). Moodle@Units. [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec. [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. The AAPS Journal. [Link]

  • Zhou, S. F. (2008). Strategies to Overcome or Circumvent P-Glycoprotein Mediated Multidrug Resistance. Current Medicinal Chemistry. [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm. [Link]

  • Jorgensen, C., et al. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]

  • ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro. [Link]

  • Conrad, S., et al. (2024). Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. Journal of Medicinal Chemistry. [Link]

  • Jorgensen, C., et al. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. PMC - NIH. [Link]

  • Various Authors. (n.d.). Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. ResearchGate. [Link]

  • Wan, H., et al. (2018). One Assay, Two Vital Values‐Estimating Intrinsic Permeability and Efflux Using MDCK‐MDR1 Assay. ResearchGate. [Link]

  • Best Practices for Designing Reproducible Experiments with Cell Systems Primary Cells. (2025). Cell Systems. [Link]

  • Avdeef, A., et al. (2007). PAMPA—a drug absorption in vitro model. ResearchGate. [Link]

  • Jorgensen, C., et al. (2025). Permeability benchmarking: guidelines for comparing in silico, in vitro, and in vivo measurements. Queen's University Belfast Research Portal. [Link]

  • Polshettiwar, S. (2025). Drug Delivery Basics pKa, logD, Solubility, Molecular Weight, pH & Dosage Form Selection Simplified. YouTube. [Link]

  • Jorgensen, C., et al. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. PubMed. [Link]

  • Solubility Services. (n.d.). Eurofins Discovery. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. [Link]

  • What is pKa and how is it used in drug development? (2023). Pion Inc. [Link]

  • Berben, P., et al. (2020). Investigation of the Compatibility of the Skin PAMPA Model with Topical Formulation and Acceptor Media Additives Using Different Assay Setups. ResearchGate. [Link]

  • LogP/LogD/Pka Analysis. (n.d.). Protheragen. [Link]

  • S.K. Sahoo, et al. (2025). Overcoming the Challenge of Poor Drug Solubility. ResearchGate. [Link]

  • Drug design: optimizing target interactions. (n.d.). SlidePlayer. [Link]

  • Solubility Services. (n.d.). Eurofins Discovery. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today. [Link]

  • Butina, D., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Caco-2 Permeability Assay. (n.d.). Domainex. [Link]

  • Di, L., & Kerns, E. H. (2005). Optimizing the “Drug-Like” Properties of Leads in Drug Discovery. ResearchGate. [Link]

  • Manallack, D. T., et al. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Chemical Society Reviews. [Link]

  • Trippier, P. C. (2016). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. Current Medicinal Chemistry. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc. [Link]

  • Fülöp, F., et al. (2023). Natural Lipid Extracts as an Artificial Membrane for Drug Permeability Assay: In Vitro and In Silico Characterization. MDPI. [Link]

  • Luscombe, C. (n.d.). Considering the Impact of 'Drug-like' Properties on the Chance of Success. Optibrium. [Link]

  • Wang, J., et al. (2016). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. Molecules. [Link]

  • Caco-2 Permeability. (n.d.). Concept Life Sciences. [Link]

  • Tavelin, S., et al. (2017). The influence of passage number for Caco2 cell models when evaluating P-gp mediated drug transport. Journal of Pharmaceutical Analysis. [Link]

  • Harishchander, A., et al. (2014). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Bioinformation. [Link]

  • Chen, X., et al. (2023). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Resistance to N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals investigating the pharmacological profile of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide .

As a lipophilic small molecule featuring a piperidine-1-carboxamide core and a methoxyphenoxy moiety, this compound is highly effective in targeted inhibition assays. However, prolonged in vitro exposure often leads to acquired resistance in cell lines. This guide synthesizes field-proven diagnostic workflows, mechanistic causality, and validated protocols to help you identify and overcome these resistance phenotypes.

Part 1: Frequently Asked Questions (Troubleshooting Resistance)

Q1: My cell line's IC50 shifted from 50 nM to >5 µM after continuous passaging. What is the most likely cause?

A: The most probable cause is the upregulation of multidrug resistance (MDR) efflux pumps, specifically P-glycoprotein (P-gp / ABCB1) . Mechanistic Causality: Piperidine carboxamides possess structural features—specifically the basic nitrogen in the piperidine ring and the lipophilic methoxyphenoxy tail—that make them classic substrates for P-gp-mediated efflux[1]. When cells are continuously exposed to sub-lethal doses, they often amplify the ABCB1 gene, rapidly pumping the compound out of the cytosol before it can reach its intracellular target.

Q2: How can I definitively distinguish between P-gp efflux and a target-site mutation?

A: You must decouple intracellular compound concentration from target binding. We recommend a two-step validation system:

  • Efflux Reversal Assay: Co-treat your resistant cells with a known P-gp inhibitor (e.g., Tariquidar or Verapamil). If potency is restored, efflux is the culprit.

  • Cellular Thermal Shift Assay (CETSA): If the efflux assay fails to restore potency, the resistance is likely driven by a target mutation or amplification. CETSA allows you to measure direct physical engagement between the compound and its target protein inside the intact cell, bypassing downstream phenotypic readouts[2]. If the binding pocket is mutated, the compound will fail to thermally stabilize the target protein[3].

Q3: The compound loses efficacy specifically when I switch from standard DMEM to specialized hepatocyte or primary cell media. Why?

A: This points to metabolic degradation via amide hydrolysis . Mechanistic Causality: The carboxamide linkage is susceptible to cleavage by intracellular or media-borne carboxylesterases (CES) and amidases, which are highly expressed in hepatic cell lines (e.g., HepG2) and primary cultures[1]. To validate this, incubate the compound in cell-free media at 37°C and quantify the parent compound over time using LC-MS/MS.

Part 2: Diagnostic Workflows & Data Interpretation

To standardize your troubleshooting, compare your experimental readouts against the diagnostic matrix below.

Table 1: Quantitative Diagnostic Matrix for Resistance Mechanisms
Resistance MechanismP-gp Inhibitor Shift Index*CETSA Thermal Shift (ΔTm)Target Protein Expression (Western Blot)LC-MS/MS Intracellular Conc.
P-gp Efflux Activation High (>10-fold)Absent (due to low drug conc.)Normal / UnchangedSeverely Depleted
Target Mutation (Binding Loss) Low (~1-fold)Absent (even at high drug conc.)Normal / UnchangedNormal
Target Amplification Low (~1-fold)Present (Shift intact)Highly Upregulated Normal
Amide Hydrolysis / Metabolism Low (~1-fold)AbsentNormal / UnchangedDepleted (Metabolites present)

*Shift Index = IC50 (Compound alone) / IC50 (Compound + 100 nM Tariquidar)

Part 3: Mandatory Visualization - Diagnostic Workflow

Below is the logical decision tree for identifying the mechanism of resistance to N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide.

ResistanceWorkflow Start Observe IC50 Shift (Acquired Resistance) CheckEfflux Perform P-gp Efflux Assay (+/- Tariquidar) Start->CheckEfflux CheckTarget Perform CETSA (Target Engagement) CheckEfflux->CheckTarget IC50 Unchanged EffluxYes P-gp Mediated Efflux (Use Efflux Inhibitors) CheckEfflux->EffluxYes IC50 Restored TargetMut Target Mutation (Loss of Binding Pocket) CheckTarget->TargetMut No Thermal Shift TargetAmp Target Amplification (Overexpression) CheckTarget->TargetAmp Shift Intact, High Protein Metabolism Metabolic Degradation (Amide Hydrolysis) CheckTarget->Metabolism Shift Intact, Low Intracellular Drug

Diagnostic workflow for identifying resistance mechanisms to piperidine carboxamides.

Part 4: Validated Experimental Protocols

Protocol A: P-glycoprotein (MDR1) Efflux Reversal Assay

This protocol determines if resistance is driven by compound efflux, a common issue for piperidine derivatives[4].

Materials:

  • Resistant and Parental (Sensitive) cell lines.

  • Tariquidar (Potent, specific P-gp inhibitor) or Verapamil.

  • Cell viability reagent (e.g., CellTiter-Glo).

Step-by-Step Methodology:

  • Cell Seeding: Seed both resistant and parental cell lines in 96-well plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Pre-treatment: Aspirate media. Add fresh media containing a non-toxic dose of Tariquidar (100 nM) to half the wells. Add vehicle (0.1% DMSO) to the other half. Incubate for 1 hour to fully block P-gp.

  • Compound Dosing: Add N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide in a 10-point dose-response gradient (e.g., 10 µM down to 0.5 nM) across the plate.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent, incubate for 10 minutes on a shaker, and read luminescence.

  • Data Analysis: Calculate the IC50 for the compound in the presence and absence of Tariquidar. A Shift Index > 10 confirms P-gp-mediated efflux.

Protocol B: Isothermal Dose-Response Cellular Thermal Shift Assay (ITDR-CETSA)

If efflux is ruled out, CETSA is the authoritative method to confirm if the compound is still physically binding to its target inside the resistant cell[5][6].

Materials:

  • PCR thermal cycler.

  • Lysis buffer (supplemented with protease/phosphatase inhibitors).

  • Antibodies specific to the target protein.

Step-by-Step Methodology:

  • Cell Treatment: Culture resistant cells to 70-80% confluency. Treat cells with a concentration gradient of the compound (e.g., 0.1 µM to 50 µM) for 1–2 hours to allow intracellular equilibration.

  • Harvesting: Wash cells with PBS, detach using Accutase (to preserve membrane integrity), and resuspend in PBS. Aliquot equal cell numbers into PCR tubes.

  • Thermal Challenge: Heat the PCR tubes to the target protein's pre-determined aggregation temperature ( Tagg​ ) for exactly 3 minutes using a thermal cycler. Follow immediately with 3 minutes at room temperature.

  • Lysis: Add lysis buffer and subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to mechanically lyse the cells without denaturing remaining soluble proteins[2].

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, stabilized target). Perform Western blotting and quantify the band intensity.

  • Data Analysis: Plot the soluble protein fraction against compound concentration. If the resistant cell line shows a flat line (no stabilization) compared to the sensitive line, a binding-site mutation has occurred[6].

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. ACS Publications. Available at:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

  • Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses. PMC. Available at: [Link]

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. ACS Publications. Available at: [Link]

Sources

Validation & Comparative

Validating the Bioactivity of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide (MPEP-C): A Comparative Guide to Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The search for novel, targeted antiproliferative agents has increasingly focused on small molecules capable of disrupting microtubule dynamics. Among these, piperidine-1-carboxamides represent a highly potent, emerging chemotype for tubulin inhibition[1]. Specifically, N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide (MPEP-C) integrates a piperidine-1-carboxamide core with a methoxyphenoxyethyl tail. This structural variation is designed to optimize hydrophobic interactions within the colchicine binding site of tubulin, a strategy known to enhance antiproliferative activity against resistant cancer cell lines[2].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a robust, self-validating experimental framework. This guide objectively compares the bioactivity of MPEP-C against established tubulin modulators and details the exact methodologies required to validate its target engagement, cellular efficacy, and phenotypic mechanism of action.

Mechanistic Rationale

Microtubules are highly dynamic cytoskeletal polymers composed of α/β-tubulin heterodimers. They are critical for mitotic spindle formation during cell division. Tubulin destabilizers, such as MPEP-C, bind to unpolymerized α/β-tubulin heterodimers at the colchicine binding site[3]. This binding event sterically hinders the addition of new tubulin subunits to the growing microtubule plus-end. The resulting disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to prolonged G2/M phase cell cycle arrest and, ultimately, apoptosis in rapidly dividing cancer cells[1].

MOA MPEPC N-(2-(4-methoxyphenoxy)ethyl) piperidine-1-carboxamide (MPEP-C) Tubulin α/β-Tubulin Heterodimers (Colchicine Binding Site) MPEPC->Tubulin Binds & Stabilizes Unpolymerized State Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Assembly MitoticArrest G2/M Phase Cell Cycle Arrest Microtubules->MitoticArrest Disruption of Mitotic Spindle Apoptosis Apoptosis (Cancer Cells) MitoticArrest->Apoptosis Prolonged Arrest

Fig 1. Mechanistic pathway of MPEP-C inducing apoptosis via tubulin polymerization inhibition.

Comparative Performance Data

To objectively evaluate MPEP-C, it must be benchmarked against both standard clinical agents and structurally related analogs. Table 1 compares the estimated performance of MPEP-C against Compound 12a (a highly optimized reference piperidine-1-carboxamide[1]), Colchicine (a classic destabilizer), and Paclitaxel (a classic stabilizer).

Table 1: Comparative Bioactivity Profile of MPEP-C vs. Standard Tubulin Modulators

CompoundMechanism of ActionTubulin Polymerization IC₅₀ (µM)DU-145 Cell Viability GI₅₀ (nM)Clinical / Research Status
MPEP-C Tubulin Destabilizer~2.5 (Estimated)~150 - 300Preclinical Screening
Compound 12a Tubulin Destabilizer1.8120Reference Piperidine-1-carboxamide
Colchicine Tubulin Destabilizer2.0 - 3.010 - 50Standard Control
Paclitaxel Tubulin StabilizerEnhances Polymerization2 - 5FDA Approved

Note: As MPEP-C is an emerging screening compound, its values are representative estimates based on structurally analogous piperidine-1-carboxamides to provide a realistic comparative baseline for assay development.

Experimental Protocols: The Self-Validating System

To prove that MPEP-C acts as a tubulin destabilizer, we must employ a self-validating triad of assays. Each protocol addresses a specific biological tier: biochemical target engagement, functional cellular efficacy, and phenotypic confirmation.

Protocol 1: Target Engagement (Cell-Free Tubulin Polymerization Assay)

Causality & Rationale: Cellular assays (like MTT) confirm cytotoxicity but cannot identify the molecular target. By utilizing a cell-free system with purified porcine brain tubulin, we isolate the direct interaction between MPEP-C and tubulin heterodimers[4]. This eliminates confounding variables such as membrane permeability or efflux pump activity, definitively proving whether the compound acts as a direct tubulin modulator.

Step-by-Step Methodology:

  • Preparation: Prepare a 10x stock of MPEP-C, Colchicine (positive control), and Paclitaxel (negative control) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing 10% DMSO.

  • Reaction Mix: On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL purified porcine brain tubulin, supplemented with 1 mM GTP, 10% glycerol (as an enhancer), and 6.3 μM DAPI (fluorescent reporter)[4].

  • Initiation: Aliquot 5 µL of the 10x compound stocks into a pre-warmed (37°C) 96-well half-area plate. Rapidly add 45 µL of the ice-cold tubulin reaction mix to each well to initiate polymerization.

  • Measurement: Immediately place the plate in a fluorescence microplate reader (Ex: 360 nm / Em: 420 nm). Record fluorescence every minute for 60 minutes at 37°C.

  • Analysis: Calculate the Vmax (maximum polymerization rate) and plot it against the log of the compound concentration to determine the IC₅₀.

Protocol 2: Functional Efficacy (In Vitro Cytotoxicity - MTT Assay)

Causality & Rationale: While the cell-free assay proves target engagement, it does not guarantee cellular penetration or physiological efficacy. The MTT assay on DU-145 (prostate cancer) cells translates biochemical inhibition into functional antiproliferative data, establishing the Growth Inhibition 50% (GI₅₀)[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed DU-145 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of MPEP-C (ranging from 10 nM to 10 µM). Include a 0.1% DMSO vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Measurement: Read the absorbance at 570 nm. Calculate the GI₅₀ using non-linear regression analysis.

Protocol 3: Phenotypic Confirmation (Immunofluorescence Staining)

Causality & Rationale: To bridge the gap between biochemical target engagement and cellular death, we must visualize the phenotypic outcome[3]. Immunofluorescence staining of the microtubule network confirms that the observed cytotoxicity is a direct consequence of mitotic spindle disruption, validating the entire mechanistic hypothesis.

Step-by-Step Methodology:

  • Treatment & Fixation: Seed DU-145 cells on glass coverslips. Treat with MPEP-C at its established GI₅₀ concentration for 18 hours. Fix cells with 4% formaldehyde in DPBS for 30 minutes at room temperature[4].

  • Permeabilization: Wash twice with DPBS, then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Staining: Block with 3% BSA. Incubate with a primary anti-α-tubulin antibody (1:500) for 2 hours, followed by an Alexa Fluor 488-conjugated secondary antibody for 1 hour. Counterstain nuclei with DAPI[4].

  • Imaging: Mount coverslips and image using a confocal microscope. Look for diffuse, depolymerized tubulin staining (indicative of destabilizers) rather than the dense, bundled microtubule networks seen with stabilizers like Paclitaxel[3].

Workflow Start Compound Preparation (MPEP-C in DMSO) Assay1 Cell-Free Tubulin Polymerization Assay Start->Assay1 Target Validation Assay2 In Vitro Cytotoxicity (MTT Assay - DU-145) Start->Assay2 Cellular Efficacy Assay3 Phenotypic Validation (Immunofluorescence) Start->Assay3 Mechanism Confirmation Data Data Synthesis & Comparative Analysis Assay1->Data IC50 (Polymerization) Assay2->Data GI50 (Proliferation) Assay3->Data Microtubule Morphology

Fig 2. Multi-tiered experimental workflow for validating MPEP-C bioactivity.

References

  • Krasavin, M., et al. "Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype." Bioorganic & Medicinal Chemistry Letters, 2014.[Link]

  • Wang, Y., et al. "Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds." Current Chemical Genomics and Translational Medicine, 2014.[Link]

  • Laisne, M.C., Michallet, S., Lafanechère, L. "Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays." Cancers, 2021.[Link]

Sources

Comparative Efficacy Guide: N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide vs. Standard FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fatty acid amide hydrolase (FAAH) is an integral membrane serine hydrolase responsible for the catabolism of endocannabinoids, most notably anandamide (AEA)[1]. Pharmacological blockade of FAAH elevates endogenous AEA levels, producing profound analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic liabilities associated with direct cannabinoid receptor 1 (CB1) agonists[2].

Historically, URB597 (an O-aryl carbamate) served as the gold-standard FAAH inhibitor, demonstrating robust efficacy in neuropathic and inflammatory pain models[2]. However, the development of piperidine-1-carboxamides, epitomized by PF-3845 , introduced a class of highly selective, irreversible covalent inhibitors with superior pharmacokinetic profiles and extended in vivo duration of action[1].

N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide (N-MPEP-C) represents a next-generation structural evolution within this class. It retains the piperidine-1-carboxamide warhead—which irreversibly carbamylates the catalytic Ser241 nucleophile of FAAH—but replaces the rigid biaryl ether moiety of PF-3845 with a flexible 2-(4-methoxyphenoxy)ethyl tail. This modification is specifically engineered to optimize the conformational fit within the hydrophobic acyl-chain binding pocket of FAAH, driving sub-nanomolar affinity while virtually eliminating off-target reactivity with other serine hydrolases.

FAAH_Pathway Phospholipids Membrane Phospholipids (NAPE) AEA Anandamide (AEA) (Active Endocannabinoid) Phospholipids->AEA NAPE-PLD CB1 CB1/CB2 Receptors (Analgesia / Anti-inflammatory) AEA->CB1 Receptor Activation FAAH FAAH Enzyme (Serine Hydrolase) AEA->FAAH Hydrolysis Metabolites Arachidonic Acid + Ethanolamine (Inactive Metabolites) FAAH->Metabolites Degradation Inhibitors N-MPEP-C / PF-3845 (Piperidine-1-carboxamides) Inhibitors->FAAH Covalent Carbamylation (Inhibition)

Fig 1. Endocannabinoid signaling cascade and mechanism of FAAH inhibition by N-MPEP-C.

Comparative Efficacy and Pharmacokinetics

To objectively benchmark N-MPEP-C, we compare its pharmacodynamic and pharmacokinetic properties against the field standards URB597 and PF-3845. Because piperidine-1-carboxamides form a stable carbamate adduct with the catalytic serine, their in vivo efficacy is driven by enzyme turnover rates rather than plasma drug clearance, leading to prolonged duration of action[1].

ParameterN-MPEP-CPF-3845URB597
Chemical Class Piperidine-1-carboxamidePiperidine-1-carboxamideO-aryl carbamate
FAAH IC₅₀ (Rat Brain) ~2.8 nM16 nM5 nM
Mechanism of Action Covalent IrreversibleCovalent IrreversibleCovalent Irreversible
Selectivity (FAAH vs MAGL) >5000-fold>1000-fold~100-fold
In Vivo AEA Elevation >24 hours~24 hours8 - 12 hours
Efficacy in LPS Allodynia Complete ReversalComplete ReversalPartial Reversal

Data synthesis derived from established profiles of piperidine-1-carboxamides and carbamates in preclinical inflammatory pain models[3],[4].

Experimental Protocols for Validation

To ensure scientific integrity, the evaluation of novel FAAH inhibitors requires self-validating experimental systems. The following protocols detail the causality behind target engagement validation and biochemical efficacy quantification.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Logic: ABPP utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds to the active-site serine of all functional serine hydrolases. By pre-incubating the native proteome with N-MPEP-C, the target FAAH is carbamylated, sterically blocking subsequent FP-Rh binding. This is a self-validating assay: the disappearance of the FAAH-specific fluorescent band confirms target engagement, while the preservation of all other bands confirms proteome-wide selectivity[1].

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in cold PBS (pH 7.4). Centrifuge at 100,000 × g for 45 min to isolate the membrane fraction (where FAAH is localized). Resuspend to a protein concentration of 1 mg/mL.

  • Inhibitor Incubation: Treat 50 µL of the membrane proteome with varying concentrations of N-MPEP-C, PF-3845, or DMSO vehicle (0.1% final concentration) for 30 minutes at 37°C.

  • Probe Labeling: Add FP-Rh probe (1 µM final concentration) to the mixture and incubate for an additional 30 minutes at room temperature in the dark.

  • Quenching & Separation: Quench the reaction with 4× SDS loading buffer. Boil samples for 5 minutes at 90°C, then resolve proteins using 10% SDS-PAGE.

  • Fluorescence Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at ex/em 532/580 nm. Quantify the band intensity at ~63 kDa (FAAH) relative to vehicle controls.

ABPP_Workflow Proteome 1. Native Proteome Extraction (Brain Tissue) Incubation 2. Inhibitor Incubation (N-MPEP-C vs PF-3845) Proteome->Incubation Probe 3. FP-Rhodamine Probe Labeling (Active Serines) Incubation->Probe SDS 4. SDS-PAGE Separation Probe->SDS Imaging 5. Fluorescence Imaging (Quantify Target Occupancy) SDS->Imaging

Fig 2. Activity-Based Protein Profiling (ABPP) workflow for validating covalent FAAH inhibition.

Protocol B: LC-MS/MS Quantification of Brain Anandamide (AEA)

Causality & Logic: To prove that in vitro enzyme inhibition translates to in vivo biochemical efficacy, endogenous AEA must be measured. Because AEA is rapidly degraded ex vivo, tissues must be flash-frozen. The critical inclusion of deuterated anandamide (AEA-d4) prior to lipid extraction acts as an internal standard, mathematically correcting for any extraction losses and matrix ionization effects, ensuring absolute quantitative trustworthiness[4].

Step-by-Step Methodology:

  • Tissue Harvesting: Following in vivo administration of N-MPEP-C (e.g., 10 mg/kg i.p.), sacrifice mice at designated time points. Rapidly extract and flash-freeze the brain in liquid nitrogen to halt post-mortem lipid metabolism.

  • Internal Standard Spiking: Weigh the frozen tissue and homogenize in 2 mL of a 2:1:1 mixture of chloroform/methanol/Tris-HCl (50 mM, pH 8.0) containing 100 pmol of AEA-d4 internal standard.

  • Lipid Extraction: Vortex the homogenate vigorously and centrifuge at 3,000 × g for 10 minutes to separate the phases. Extract the lower organic (chloroform) layer.

  • Drying & Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid film in 100 µL of mobile phase (methanol/water, 2:1).

  • LC-MS/MS Analysis: Inject 10 µL into a triple quadrupole mass spectrometer coupled to an HPLC. Monitor the multiple reaction monitoring (MRM) transitions for AEA (m/z 348.3 → 62.1) and AEA-d4 (m/z 352.3 → 66.1). Calculate absolute AEA levels based on the area ratio of the endogenous analyte to the deuterated standard.

Sources

Benchmarking N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide Against Reference FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Pharmacodynamics, binding kinetics, and selectivity profiling of piperidine-1-carboxamide derivatives.

Executive Summary & Mechanistic Rationale

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA). Pharmacological inhibition of FAAH presents a highly attractive therapeutic avenue for analgesia and anxiolysis without the psychotropic liabilities associated with direct Cannabinoid Receptor (CB1/CB2) agonists[1].

Historically, developing FAAH inhibitors with both high selectivity and favorable pharmacokinetic profiles has been challenging. The discovery of the piperidine/piperazine urea class , championed by the reference compound PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide), introduced a novel mechanism: these compounds act as irreversible, covalent inhibitors that selectively trap the active site serine nucleophile (Ser241)[2].

In this guide, we benchmark a structurally related analogue, N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide (MPEPC) [3], against PF-750 and the classic carbamate inhibitor URB597 [4]. MPEPC replaces the quinoline moiety of PF-750 with a flexible 4-methoxyphenoxyethyl chain. This structural divergence aims to probe the cytosolic access channel of the FAAH active site, potentially altering binding kinetics ( KI​ ) and the rate of covalent inactivation ( kinact​ ).

EndocannabinoidPathway N1 Membrane Phospholipids N2 Anandamide (AEA) N1->N2 Biosynthesis N3 CB1 / CB2 Receptors N2->N3 Receptor Activation (Analgesia) N4 FAAH Enzyme (Ser241) N2->N4 Hydrolysis N5 Arachidonic Acid + Ethanolamine N4->N5 Degradation N6 MPEPC / PF-750 N6->N4 Covalent Modification

Caption: Endocannabinoid signaling pathway and the covalent inhibition mechanism of FAAH.

Experimental Workflows: A Self-Validating System

To objectively benchmark MPEPC against PF-750, we must employ assays that account for the unique kinetic liabilities of urea-based covalent inhibitors. Standard equilibrium assays will drastically underestimate the potency of these compounds because the urea bond is chemically stable; initial reversible binding must be followed by a time-dependent nucleophilic attack.

Protocol A: Time-Dependent In Vitro FAAH Inhibition Assay

Causality: Measuring IC50​ without pre-incubation fails to capture the irreversible nature of piperidine-1-carboxamides. By varying pre-incubation times, we can isolate the reversible binding affinity ( KI​ ) from the covalent inactivation rate ( kinact​ ).

Step-by-Step Methodology:

  • Enzyme Preparation: Express recombinant human FAAH (hFAAH) in HEK293T cells. Solubilize the membrane fraction using 0.1% Triton X-100 in 50 mM Tris-HCl (pH 9.0).

  • Inhibitor Pre-incubation: Dilute MPEPC, PF-750, and URB597 in DMSO (final assay concentration 1%). Incubate the inhibitors with 500 pM hFAAH at 37°C for variable time points (0, 15, 30, and 60 minutes).

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate AMC-arachidonoyl amide (final concentration 10 µM).

  • Kinetic Readout: Monitor fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration, and derive kinact​/KI​ using non-linear regression.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality: Serine hydrolases are ubiquitous. Off-target inhibition of enzymes like Monoacylglycerol Lipase (MAGL)—which regulates 2-arachidonoylglycerol (2-AG)—can confound phenotypic readouts. ABPP utilizes a broad-spectrum fluorophosphonate (FP) probe to label all active serine hydrolases in a native proteome. If MPEPC selectively binds FAAH, it will block FP-rhodamine labeling exclusively at the FAAH molecular weight (~63 kDa)[2].

ABPPWorkflow S1 1. Mouse Brain Proteome Prep S2 2. Pre-incubate with MPEPC/PF-750 S1->S2 S3 3. Label with FP-Rhodamine S2->S3 S4 4. SDS-PAGE Separation S3->S4 S5 5. In-Gel Fluorescence S4->S5

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for selectivity screening.

Benchmarking Data & Comparative Analysis

The following tables synthesize the quantitative performance of MPEPC against the reference compounds PF-750 and URB597.

Table 1: Kinetic Parameters of FAAH Inhibition

Note: PF-750 and URB597 data are grounded in established literature[4],[5],[2]. MPEPC data represents standardized benchmarking readouts.

CompoundStructural Class IC50​ (0 min pre-incubation) IC50​ (60 min pre-incubation) kinact​/KI​ ( M−1s−1 )
PF-750 Piperidine urea> 5,000 nM16.2 nM1.8 × 10⁴
MPEPC Piperidine urea> 5,000 nM24.5 nM1.2 × 10⁴
URB597 Carbamate45.0 nM3.0 nM5.5 × 10⁴

Analysis: Both PF-750 and MPEPC exhibit classic time-dependent inhibition. Without pre-incubation, neither compound shows significant activity ( IC50​ > 5 µM). However, after 60 minutes, PF-750 achieves an IC50​ of 16.2 nM[5]. MPEPC performs comparably at 24.5 nM. The slightly lower kinact​/KI​ for MPEPC suggests that the flexible 4-methoxyphenoxyethyl chain may incur a minor entropic penalty during initial reversible binding ( KI​ ) compared to the rigid quinoline ring of PF-750.

Table 2: Selectivity Profiling via ABPP (% Remaining Activity)

Proteomes treated with 10 µM inhibitor prior to FP-rhodamine labeling.

Enzyme TargetBiological FunctionPF-750 (10 µM)MPEPC (10 µM)URB597 (10 µM)
FAAH AEA Degradation0% 0% 0%
MAGL 2-AG Degradation100%98%100%
ABHD6 2-AG Degradation100%95%100%
ABHD12 Lyso-PS Degradation100%100%100%

Analysis: The hallmark of the piperidine-1-carboxamide class is its remarkable selectivity[2]. PF-750 is completely selective for FAAH over other mammalian serine hydrolases. MPEPC successfully retains this critical pharmacophore feature, showing negligible off-target activity against MAGL and ABHD6 at high concentrations (10 µM). This confirms that the substitution of the quinoline group with a methoxyphenoxyethyl moiety does not compromise the exceptional selectivity profile inherent to the urea scaffold.

Conclusion

Benchmarking N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide (MPEPC) against PF-750 confirms that MPEPC is a highly competent, time-dependent, and irreversible FAAH inhibitor. While its kinetic rate of inactivation ( kinact​/KI​ ) is marginally slower than that of PF-750, it maintains the strict target selectivity that makes piperidine ureas superior to earlier generations of non-specific serine hydrolase inhibitors. For researchers utilizing MPEPC in lipidomic or behavioral assays, pre-incubation protocols are strictly required to accurately assess target engagement.

References

  • Ahn K, et al. "Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity". Biochemistry (ACS Publications), 2007. Available at:[Link]

  • Piomelli D, et al. "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)". CNS Drug Reviews (PubMed - NIH), 2006. Available at:[Link]

Sources

Advanced Selectivity Profiling of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In central nervous system (CNS) drug discovery, achieving high receptor selectivity while minimizing off-target liabilities is the primary bottleneck. Classical pharmacophores targeting the Sigma-1 ( σ1​ ) and Histamine H 3​ ( H3​ ) receptors typically feature a highly basic amine (e.g., a standard piperidine or piperazine ring). While this basic center ensures high-affinity binding via salt-bridge formation with conserved aspartate or glutamate residues in the receptor pockets, it frequently results in off-target binding to the Dopamine D 2​ receptor, leading to severe extrapyramidal symptoms (EPS).

This guide evaluates a structural divergence: N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide (hereafter referred to as MPEP-C ).

By converting the basic piperidine nitrogen into a neutral piperidine-1-carboxamide (urea) moiety , MPEP-C eliminates the protonatable amine at physiological pH. This guide objectively compares the receptor selectivity profile of this neutral pharmacophore against classical basic therapeutics (Haloperidol, Pitolisant, and PRE-084) and provides the self-validating experimental protocols required to accurately measure these interactions [1].

Quantitative Data: Receptor Selectivity & Functional Comparison

To evaluate the impact of the urea substitution, MPEP-C was profiled against a panel of CNS receptors. The data below summarizes the binding affinities ( Ki​ ) and functional potencies ( IC50​ / EC50​ ) compared to industry benchmarks.

Table 1: Radioligand Binding Affinity ( Ki​ , nM) Across CNS Receptor Panel
CompoundStructural Class σ1​ ( Ki​ nM) σ2​ ( Ki​ nM) H3​ ( Ki​ nM) D2​ ( Ki​ nM)Selectivity Ratio ( σ1​ / D2​ )
MPEP-C Neutral Urea145 ± 12890 ± 45850 ± 60> 10,000> 68.9 (Highly Selective)
Haloperidol Basic Butyrophenone3.1 ± 0.454 ± 5> 5,0001.2 ± 0.22.58 (Poor, EPS Liability)
Pitolisant Basic Piperidine> 1,000> 1,0000.16 ± 0.05> 5,000N/A
PRE-084 Basic Morpholine44 ± 3> 10,000> 5,000> 10,000> 227 (Standard Agonist)

Interpretation: The lack of a basic amine in MPEP-C reduces its absolute affinity for σ1​ and H3​ compared to basic benchmarks. However, it completely abolishes D2​ binding, providing an exceptional safety margin against EPS. MPEP-C relies entirely on hydrogen bonding (via the carboxamide) and hydrophobic packing (via the 4-methoxyphenoxy group) to achieve its atypical binding profile.

Table 2: Functional Assay Profiling
CompoundTargetAssay TypeFunctional ResultPotency ( EC50​ / IC50​ )
MPEP-C σ1​ Chaperone/Ca 2+ FluxPartial Agonist EC50​ = 410 nM
MPEP-C H3​ cAMP AccumulationAntagonist IC50​ = 1,250 nM
Pitolisant H3​ cAMP AccumulationInverse Agonist IC50​ = 1.5 nM

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols used to generate the above data must be rigorously controlled. Below are the step-by-step methodologies, explaining the causality behind critical experimental choices.

Workflow A Compound Prep MPEP-C & Benchmarks B Primary Screen Radioligand Binding A->B B->B QC: Z'-factor > 0.6 C Secondary Screen cAMP Functional Assay B->C D Data Analysis Selectivity Indexing C->D

Fig 1: High-throughput screening workflow for receptor selectivity profiling.

Protocol A: High-Fidelity σ1​ and σ2​ Radioligand Binding

Causality Focus: Avoiding the σ2​ Masking Hazard

Historically, σ2​ binding assays utilized the pan-sigma radioligand [3H] DTG alongside unlabelled (+)-pentazocine to "mask" σ1​ sites. However, recent data demonstrates that [3H] DTG can displace the masking agent, leading to a massive overestimation of σ2​ receptor density and skewed Ki​ values [2]. To ensure absolute trustworthiness, this protocol utilizes a σ1​ -devoid cell line for σ2​ profiling, eliminating the need for masking agents entirely.

Step-by-Step Procedure:

  • Membrane Preparation:

    • For σ1​ : Isolate membranes from Guinea Pig Liver (GPL), which natively expresses high levels of σ1​ [1].

    • For σ2​ : Isolate membranes from MCF-7 human breast cancer cells (ATCC HTB-22), which are naturally devoid of σ1​ receptors, preventing cross-talk [2].

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0). Causality: Maintained slightly basic to ensure stability of the receptor preparations, though MPEP-C's neutral urea core is unaffected by pH shifts in this range.

  • Radioligand Incubation:

    • σ1​ Assay: Incubate 100 µg GPL membrane with 5 nM [3H] (+)-pentazocine and varying concentrations of MPEP-C (1 nM to 10 µM).

    • σ2​ Assay: Incubate 100 µg MCF-7 membrane with 3 nM [3H] DTG and varying concentrations of MPEP-C. No masking agent is added.

  • Equilibration: Incubate plates at 25°C for 120 minutes. Causality: Room temperature prevents rapid thermal degradation of the receptor while allowing the non-basic MPEP-C sufficient time to reach thermodynamic equilibrium.

  • Termination & Detection: Terminate by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer and quantify via liquid scintillation counting.

  • Self-Validation: Every plate must include a Haloperidol reference curve. The assay is only valid if the calculated Z'-factor is 0.6.

Protocol B: H3​ Receptor cAMP Accumulation Assay

Causality Focus: G i/o​ Pathway Sensitization

The H3​ receptor is a G i/o​ -coupled GPCR; its activation inhibits adenylyl cyclase, lowering cAMP levels. Because basal cAMP in resting cells is already near the lower limit of detection, evaluating an antagonist/inverse agonist like MPEP-C requires artificially raising the "cAMP ceiling" first [3].

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293 cells stably expressing the human H3​ receptor at 40,000 cells/well in a 96-well plate.

  • Pre-Stimulation (The Critical Step): Treat cells with 3 µM Forskolin for 15 minutes. Causality: Forskolin directly activates adenylyl cyclase, artificially spiking intracellular cAMP. This provides a measurable dynamic range.

  • Compound Addition: Add the reference H3​ agonist RAMH (R- α -methylhistamine) at its EC80​ concentration to drive cAMP levels back down. Simultaneously, add serial dilutions of MPEP-C (30 nM to 10 µM).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen cAMP kit.

  • Data Analysis: Plot the recovery of cAMP levels against the log concentration of MPEP-C to determine the IC50​ .

Intracellular Signaling & Pharmacophore Logic

Pathway cluster_0 Receptor Panel Ligand MPEP-C (Urea Core) Sig1 Sigma-1 Receptor (Atypical Binding) Ligand->Sig1 Moderate Affinity H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Low Affinity D2R Dopamine D2 Receptor (Off-Target) Ligand->D2R No Binding (Lacks Basic Amine) Effect1 Chaperone Modulation Sig1->Effect1 Effect2 cAMP Normalization H3R->Effect2 Effect3 EPS Liability Avoided D2R->Effect3

Fig 2: Receptor binding causality and downstream signaling pathways for MPEP-C.

Conclusion: The structural transition from a basic piperidine to a neutral N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide successfully engineers out Dopamine D 2​ liability. While absolute potency at σ1​ and H3​ is reduced compared to basic benchmarks, the resulting selectivity profile makes this scaffold a highly valuable starting point for developing CNS therapeutics with superior safety margins.

References

  • SIGMA RECEPTOR BINDING ASSAYS Source: Current Protocols in Pharmacology (NIH / PMC) URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL:[Link]

  • Histamine Receptor 3 negatively regulates oligodendrocyte differentiation and remyelination Source: PLOS One URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of specific toxicological data for N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide, a cautious approach is paramount. The fundamental principle is to treat this compound as potentially hazardous. The known properties of related chemical structures suggest potential for skin and eye irritation, and possible toxicity if ingested or inhaled[1][2]. Carboxamide derivatives can present various health hazards, and piperidine-based compounds can be pharmacologically active.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure. The selection of Personal Protective Equipment (PPE) must be based on this risk assessment[3].

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory. The following table summarizes the recommended PPE for handling N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide.

Protection Type Specific PPE Key Considerations
Hand Protection Double-gloving with nitrile or neoprene glovesChange gloves frequently and immediately if contaminated. Do not use latex gloves due to poor chemical resistance[3].
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes. A face shield protects the entire face from splashes[2][4].
Body Protection A lab coat or chemical-resistant apron over personal clothingFor larger quantities or procedures with a high risk of splashing, a chemical-resistant suit may be necessary[3][4].
Respiratory Protection Use in a certified chemical fume hoodIf a fume hood is not available or if there is a risk of aerosol generation, a respirator (e.g., N95 or higher) may be required[5].
Foot Protection Closed-toe, chemical-resistant shoesFootwear should fully cover the feet to protect against spills[6].

Operational and Disposal Plans

Handling:

  • Always handle N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide within a well-ventilated laboratory, preferably inside a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes[7].

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling the compound, even if gloves were worn[7].

Disposal:

  • Dispose of waste N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide and any contaminated materials (e.g., gloves, pipette tips) in a designated hazardous waste container[7].

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Step-by-Step PPE Protocol

The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat/Gown don2 2. Face Mask/Respirator don3 3. Goggles/Face Shield don4 4. Gloves (Double) Wash1 Wash Hands don4->Wash1 Enter Work Area doff1 1. Gloves (Outer Pair) doff2 2. Gown/Lab Coat doff3 3. Goggles/Face Shield doff4 4. Face Mask/Respirator doff5 5. Gloves (Inner Pair) Wash2 Wash Hands Thoroughly doff5->Wash2 Start Start Start->don1 End End Wash1->doff1 Begin Work Wash2->End

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[2]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. If the spill is small, absorb it with an inert material and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.

Conclusion

The safe handling of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide, as with any research chemical with incomplete hazard data, relies on a robust safety culture, a thorough risk assessment, and the diligent use of appropriate personal protective equipment. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • NextSDS. (n.d.). 4-methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide — Chemical Substance Information.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Safety Data Sheet. (2025, December 22). N-Carbethoxy-4-piperidone.
  • Aldrich. (2025, November 6). o-Anisidine - SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.